2,4-Dichloro-6-methyl-1,3,5-triazine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,4-dichloro-6-methyl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c1-2-7-3(5)9-4(6)8-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUGAHPTVMZLAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274566 | |
| Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1973-04-2 | |
| Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Dichloro-6-methyl-1,3,5-triazine CAS number and properties
An In-Depth Technical Guide to 2,4-Dichloro-6-methyl-1,3,5-triazine: A Versatile Synthetic Intermediate
Introduction
This compound stands as a pivotal heterocyclic compound, serving as a versatile and highly reactive intermediate in the landscape of organic and medicinal chemistry. Its utility is anchored in the 1,3,5-triazine core, an electron-deficient aromatic system that facilitates controlled, sequential reactions. This guide offers a comprehensive exploration of its chemical properties, reactivity, synthesis, and applications, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively harness this valuable building block.
Core Identity and Physicochemical Properties
A precise understanding of the fundamental properties of a chemical reagent is the bedrock of its effective application in research and development.
CAS Number: 1973-04-2[1]
Molecular Formula: C₄H₃Cl₂N₃
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 163.99 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 86-88 °C (lit.) | [2] |
| Boiling Point | 132-134 °C at 49 mmHg (lit.) | [2] |
| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and acetone. | [3] |
| pKa | -1.40 ± 0.10 (Predicted) | [2] |
Core Reactivity Principles: The SNAr Mechanism
The synthetic versatility of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). The triazine ring's three electronegative nitrogen atoms create a significant electron deficiency, rendering the chlorine-bearing carbon atoms highly electrophilic and prime targets for nucleophilic attack.[4]
The substitution process follows a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The reaction is initiated when a nucleophile attacks one of the electrophilic carbon atoms. This rate-determining step disrupts the ring's aromaticity, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
-
Chloride Elimination: Aromaticity is subsequently restored through the expulsion of a chloride ion, which is an excellent leaving group.[4]
A defining characteristic of chlorotriazine chemistry is the ability to orchestrate the sequential substitution of the two chlorine atoms. This control is typically achieved by manipulating the reaction temperature. The first substitution generally occurs at lower temperatures (e.g., 0 °C), while the second, more challenging substitution requires elevated temperatures (e.g., room temperature or higher).[4][5] This reactivity difference allows for the precise and stepwise introduction of different functional groups onto the triazine scaffold.[5][6]
Caption: The SNAr mechanism for nucleophilic substitution on the triazine core.
Synthesis and Production
The most common and practical route for synthesizing substituted 1,3,5-triazines begins with the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[6][7] To produce this compound, cyanuric chloride is typically reacted with a methylating agent, such as Methylmagnesium Bromide (a Grignard reagent), allowing for the selective substitution of one chlorine atom with a methyl group.[8]
Key Applications in Research and Development
The predictable reactivity of this compound makes it an invaluable tool for synthetic chemists.
-
Medicinal Chemistry Scaffold: The 1,3,5-triazine ring is recognized as a "privileged structure" in drug discovery.[4] Derivatives of this compound have been utilized in the synthesis of various biologically active molecules, including:
-
Peptide Synthesis: Dichloro- and monochloro-s-triazine derivatives have emerged as highly effective and economical coupling reagents for forming amide bonds in peptide synthesis.[6][9][10] They serve as efficient activators of carboxylic acids, facilitating the reaction with amines. Key advantages include rapid reaction times, low potential for racemization, and the generation of water-soluble byproducts, which simplifies purification.[9][10]
-
Derivatizing Reagents: Its ability to react with a wide array of nucleophiles makes it suitable for creating chiral derivatizing reagents used in the chromatographic separation of enantiomers.
-
Intermediate for Functional Materials: The triazine core is also integral to materials science, where its derivatives are used in the development of polymers, dyes, and UV absorbers.[7][11]
Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol outlines a general procedure for the monosubstitution of this compound with a primary amine, a foundational reaction for building more complex molecules.
Objective: To synthesize a 2-chloro-4-(alkylamino)-6-methyl-1,3,5-triazine derivative.
Materials:
-
This compound
-
Primary amine (e.g., Butylamine) (1.0 equivalent)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.0 equivalent)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical for controlling the reaction and achieving selective monosubstitution.[12]
-
Reagent Addition: While stirring at 0 °C, add the primary amine (1.0 eq.) to the solution, followed by the dropwise addition of DIPEA (1.0 eq.).[12]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30-60 minutes. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting triazine is consumed.[12]
-
Workup: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure monosubstituted triazine.[4]
Caption: Experimental workflow for a controlled monosubstitution reaction.
Safety and Handling
As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[13][14] Avoid breathing dust.[13]
-
Handling: Wash hands and skin thoroughly after handling.[13][14] Avoid contact with skin and eyes.[15]
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13][14]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[13]
-
Always consult the full Safety Data Sheet (SDS) before use.[13]
Conclusion
This compound is a cornerstone reagent in modern synthetic chemistry. Its predictable, temperature-dependent reactivity via the SNAr mechanism allows for the rational design and construction of a vast array of functionalized molecules. From developing novel therapeutic agents to creating advanced materials, the demonstrated success of its derivatives underscores the enduring importance of this triazine scaffold in scientific innovation.
References
- 1. This compound | 1973-04-2 [chemicalbook.com]
- 2. 2,4-Dichloro-6-methoxy-1,3,5-triazine CAS#: 3638-04-8 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2,4-Dichloro-6-(4-methoxyphenyl)-1, 3,5-triazine (Appolo-122) [sarex.com]
- 12. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. echemi.com [echemi.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Physicochemical properties of 2,4-Dichloro-6-methyl-1,3,5-triazine
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-methyl-1,3,5-triazine
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core physicochemical properties, spectral characteristics, synthesis, and reactivity of this compound. This compound is a key heterocyclic building block, and a thorough understanding of its properties is essential for its effective application in synthetic chemistry.
Chemical Identity and Molecular Structure
This compound is a substituted heterocyclic compound built upon a stable 1,3,5-triazine core. The triazine ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This inherent electronic nature significantly influences the reactivity of the substituents attached to the ring carbons. The two chlorine atoms are highly susceptible to nucleophilic substitution, making this molecule a versatile intermediate in the synthesis of more complex structures.[1] The methyl group, in contrast, is relatively inert under typical nucleophilic substitution conditions.
Below is a summary of the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 1973-04-2[2] |
| Molecular Formula | C₄H₃Cl₂N₃[3] |
| Molecular Weight | 162.97 g/mol |
| IUPAC Name | This compound[3] |
| SMILES | CC1=NC(=NC(=N1)Cl)Cl[3] |
| InChI | InChI=1S/C4H3Cl2N3/c1-2-7-3(5)9-4(6)8-2/h1H3[3] |
digraph "2_4_Dichloro_6_methyl_1_3_5_triazine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; N3 [label="N", pos="1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; N5 [label="N", pos="-1.3,0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Cl1 [label="Cl", pos="-2.6,-1.5!"]; Cl2 [label="Cl", pos="2.6,1.5!"]; C_Me [label="CH₃", pos="0,3!"];
// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- N5; N5 -- C6; C6 -- N1; C2 -- Cl1; C6 -- Cl2; N1 -- C_Me; }
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical state and solubility of this compound are critical parameters for its handling, storage, and use in chemical reactions. While specific experimental data for some properties of this exact compound are not extensively published, we can infer its likely characteristics based on closely related analogs such as 2,4-dichloro-6-methoxy-1,3,5-triazine.[4][5]
| Property | Predicted Value/Observation | Rationale/Reference |
| Appearance | White to off-white crystalline solid | Based on analogs like 2,4-dichloro-6-phenyl-1,3,5-triazine.[6] |
| Melting Point | Expected to be a solid with a defined melting point. For comparison, 2,4-dichloro-6-methoxy-1,3,5-triazine has a melting point of 86-88 °C.[5] | The presence of a planar, aromatic ring system and polar C-Cl bonds contributes to a stable crystal lattice. |
| Boiling Point | Expected to have a high boiling point. 2,4-dichloro-6-methoxy-1,3,5-triazine has a boiling point of 132-134 °C at 49 mmHg. | The molecular weight and polarity suggest significant intermolecular forces that require high energy to overcome. |
| Solubility | Limited solubility in water. Soluble in a range of organic solvents such as acetone, acetonitrile, dichloromethane, and tetrahydrofuran (THF).[4][7] | The hydrophobic triazine ring and methyl group limit aqueous solubility. Solubility in organic solvents is facilitated by dipole-dipole interactions.[7] |
Experimental Protocol for Solubility Determination
A robust understanding of a compound's solubility is paramount for its application in solution-phase chemistry. The following protocol outlines a standard method for determining the qualitative and quantitative solubility of this compound.
Caption: Workflow for experimental solubility determination.
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into multiple vials.
-
To each vial, add a known volume of a specific organic solvent (e.g., 2 mL).
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker (e.g., 25 °C).
-
Allow the solutions to equilibrate for an adequate period (typically 24-48 hours) to ensure saturation.
-
-
Sample Analysis:
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and analyze its concentration using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Spectral Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.
| Technique | Expected Observations |
| ¹H NMR | A singlet in the aliphatic region (around 2.5-3.0 ppm) corresponding to the methyl protons. The exact chemical shift will depend on the deuterated solvent used. |
| ¹³C NMR | Three signals are expected: one for the methyl carbon and two for the triazine ring carbons. The carbons attached to chlorine will be downfield (around 170-175 ppm), and the carbon attached to the methyl group will also be in the aromatic region but at a slightly different chemical shift.[8][9] |
| IR Spectroscopy | Characteristic peaks for C=N stretching of the triazine ring (around 1500-1600 cm⁻¹) and C-Cl stretching (around 700-800 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in an approximate ratio of 9:6:1).[10] Fragmentation may involve the loss of a chlorine atom or the methyl group. |
Synthesis and Reactivity
Synthesis
This compound is typically synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and inexpensive starting material.[1][11] The synthesis involves a nucleophilic substitution reaction where one of the chlorine atoms on the cyanuric chloride is replaced by a methyl group. This is commonly achieved using an organometallic reagent such as a Grignard reagent (e.g., methylmagnesium bromide).[11]
Caption: General synthesis workflow for this compound.
Generalized Synthetic Protocol:
-
Dissolve cyanuric chloride in an anhydrous solvent like tetrahydrofuran (THF) and cool the solution in an ice bath.
-
Slowly add a solution of methylmagnesium bromide in an appropriate solvent. The stoichiometry is controlled to favor monosubstitution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.
-
Quench the reaction by carefully adding it to an acidic aqueous solution.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Reactivity
The two chlorine atoms on this compound are excellent leaving groups, making the compound a valuable substrate for nucleophilic aromatic substitution reactions. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chlorine atoms to afford a variety of disubstituted triazine derivatives. The reactivity of the two chlorine atoms can be modulated by the reaction conditions, sometimes allowing for sequential and selective substitution.[1]
Caption: Reactivity of this compound in nucleophilic substitution.
Applications in Research and Development
The versatile reactivity of this compound makes it a valuable intermediate in several areas:
-
Drug Discovery: The triazine scaffold is a common feature in many biologically active compounds. This molecule serves as a starting point for the synthesis of novel compounds with potential therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1][12]
-
Agrochemicals: Triazine derivatives have a long history of use as herbicides.[13] this compound can be used to synthesize new herbicidal compounds.
-
Materials Science: The triazine ring can be incorporated into polymers and other materials to impart specific properties such as thermal stability and flame retardancy.[12]
Safety and Handling
As with any chlorinated organic compound, appropriate safety precautions must be taken when handling this compound. Based on data for similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.[14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use a respirator if handling the compound as a powder or if there is a risk of generating dust.[15]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.[16]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]
Conclusion
This compound is a synthetically versatile building block with a rich chemistry centered around the nucleophilic substitution of its two chlorine atoms. Its predictable reactivity, coupled with the stability of the triazine core, makes it a valuable tool for the synthesis of a wide array of functional molecules for applications in medicine, agriculture, and materials science. A thorough understanding of its physicochemical properties and safe handling procedures is crucial for its effective and responsible use in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1973-04-2 [chemicalbook.com]
- 3. PubChemLite - this compound (C4H3Cl2N3) [pubchemlite.lcsb.uni.lu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2,4-Dichloro-6-methoxy-1,3,5-triazine CAS#: 3638-04-8 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Buy 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (EVT-344430) | 90723-86-7 [evitachem.com]
- 13. Cas 2113-00-0,2,4-dichloro-6-(trichloromethyl)-1,3,5-triazine | lookchem [lookchem.com]
- 14. echemi.com [echemi.com]
- 15. capotchem.cn [capotchem.cn]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Guide to the Synthesis of 2,4-Dichloro-6-methyl-1,3,5-triazine from Cyanuric Chloride: A Mechanistic and Practical Approach
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-6-methyl-1,3,5-triazine, a critical intermediate in the development of pharmaceuticals, herbicides, and reactive dyes.[1][2] The primary focus is on the robust and scalable C-C bond formation via the Grignard reaction with cyanuric chloride. We will delve into the underlying reaction mechanisms, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that govern reaction success and product purity. This document is intended for researchers, chemists, and process development professionals who require a deep, practical understanding of this essential transformation.
Foundational Chemistry: The Unique Reactivity of Cyanuric Chloride
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the cornerstone for the synthesis of a vast array of triazine derivatives. Its utility stems from the planar, aromatic, yet electron-deficient nature of the triazine ring, which makes the carbon atoms susceptible to nucleophilic attack.[3] The three chlorine atoms are not equally reactive. The substitution of the first chlorine atom deactivates the ring, making the subsequent substitution of the second and third chlorine atoms progressively more difficult.[1] This differential reactivity is the key to selectively synthesizing mono- and di-substituted triazines.
The most practical and widely adopted method for creating substituted 1,3,5-triazines involves the sequential and controlled nucleophilic substitution of each chloride atom.[1] This principle allows for the precise, stepwise introduction of different functional groups. For the synthesis of this compound, the objective is to replace a single chlorine atom with a methyl group, a classic carbon-carbon bond-forming reaction.
Synthetic Strategy: Organometallic Alkylation as the Method of Choice
While various C-C bond-forming reactions exist, the direct methylation of the electron-deficient triazine ring presents a unique challenge. Methods like Friedel-Crafts alkylation, which are effective for electron-rich aromatic systems, are generally unsuitable for the highly deactivated triazine nucleus.[4][5]
The most effective strategy involves the use of powerful carbon nucleophiles, namely organometallic reagents. Both Grignard (organomagnesium) and organolithium reagents are capable of this transformation.[6][7][8]
-
Grignard Reagents (R-MgX): Alkyl Grignard reagents are well-documented to react with one chlorine atom of cyanuric chloride to produce 2-alkyl-4,6-dichloro-s-triazines.[6][9] This method is often preferred due to the relative ease of preparation and handling of Grignard reagents compared to their organolithium counterparts.
-
Organolithium Reagents (R-Li): Organolithium compounds are even more powerful nucleophiles than Grignard reagents and can also be used effectively.[8][10] However, their higher reactivity can sometimes lead to challenges in controlling the reaction to achieve mono-substitution.[11]
This guide will focus on the Grignard reaction due to its proven scalability, selectivity, and extensive documentation in the literature.[9][12]
Reaction Mechanism
The core of the synthesis is a nucleophilic aromatic substitution. The highly polarized carbon-magnesium bond in the methylmagnesium halide (CH₃-MgX) renders the methyl group strongly nucleophilic. This "carbanion-like" methyl group attacks one of the electrophilic carbon atoms of the triazine ring, leading to the formation of a tetrahedral intermediate. The aromaticity is then restored by the expulsion of the chloride ion, which forms a stable salt with the magnesium halide, driving the reaction to completion.
Caption: Mechanism of Grignard Alkylation on Cyanuric Chloride.
Detailed Experimental Protocol
This protocol describes a robust, one-pot procedure for the synthesis of this compound.[9][12] All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as Grignard reagents react violently with water and oxygen.
Materials and Equipment
| Reagents & Materials | Grade | Supplier | Key Considerations |
| Cyanuric Chloride (C₃Cl₃N₃) | ≥99% | Standard Supplier | Lachrymator; handle in a fume hood.[13] Reacts with moisture. |
| Methylmagnesium Bromide (CH₃MgBr) | 3.0 M solution in Diethyl Ether | Standard Supplier | Pyrophoric and moisture-sensitive. |
| Anhydrous Diethyl Ether (Et₂O) | DriSolv® or equivalent | Standard Supplier | Must be anhydrous. Peroxide formation risk. |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent | Standard Supplier | Used for quenching the reaction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | Used as a drying agent. |
| Equipment |
| Three-neck round-bottom flask (oven-dried) |
| Magnetic stirrer and stir bar |
| Reflux condenser with inert gas inlet |
| Addition funnel (pressure-equalizing) |
| Thermometer |
| Ice-water bath |
| Inert gas line (Nitrogen or Argon) |
| Rotary evaporator |
Step-by-Step Synthesis Workflow
Caption: Experimental Workflow for the Synthesis of this compound.
-
Preparation: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, addition funnel, and condenser under a positive pressure of nitrogen. Ensure all glassware is thoroughly oven-dried.
-
Reaction Setup: Dissolve cyanuric chloride (e.g., 5.0 g, 27.1 mmol) in 100 mL of anhydrous diethyl ether in the flask.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Grignard Addition: Add methylmagnesium bromide (3.0 M in Et₂O, 9.5 mL, 28.5 mmol, 1.05 eq) to the addition funnel. Add the Grignard reagent dropwise to the cyanuric chloride solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of cold, saturated aqueous ammonium chloride solution with vigorous stirring. This will quench any unreacted Grignard reagent and precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane to afford the pure this compound as a solid.
Critical Parameters and Optimization
The success of this synthesis hinges on precise control over several key parameters.
| Parameter | Recommended Condition | Rationale / Causality |
| Temperature | 0°C to 5°C | The reaction is exothermic. Low temperature is crucial to prevent di- and tri-substitution by controlling the reactivity of the Grignard reagent and maintaining selectivity for mono-alkylation.[14] |
| Stoichiometry | 1.0 to 1.1 equivalents of Grignard | Using a slight excess of the Grignard reagent ensures complete consumption of the cyanuric chloride starting material. A large excess increases the risk of multiple substitutions. |
| Solvent | Anhydrous Ether or THF | Ethereal solvents are essential for stabilizing the Grignard reagent. The solvent must be strictly anhydrous to prevent the decomposition of the organometallic reagent.[9] |
| Addition Rate | Slow, dropwise | A slow addition rate helps to dissipate the heat generated during the reaction and maintain a consistent low temperature, which is critical for selectivity. |
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory when performing this synthesis.
-
Cyanuric Chloride: This compound is a lachrymator and is corrosive. It reacts violently with water, releasing HCl gas.[15][16] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[17][18]
-
Grignard Reagents: Methylmagnesium bromide solutions are typically pyrophoric and will ignite on contact with air. They react violently with water. All transfers and reactions must be conducted under a dry, inert atmosphere.[6]
-
Diethyl Ether: Ether is extremely flammable and volatile. Its vapors can form explosive mixtures with air. It can also form explosive peroxides upon standing. Always work in a fume hood away from ignition sources.
Conclusion
The synthesis of this compound from cyanuric chloride is most reliably achieved through a controlled Grignard alkylation. By understanding the inherent reactivity of the triazine core and meticulously controlling key reaction parameters—most notably temperature and stoichiometry—researchers can achieve high yields of the desired mono-substituted product. The protocol outlined in this guide provides a validated, scalable, and efficient pathway to this valuable chemical intermediate, grounded in a firm understanding of the underlying chemical principles.
References
- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 2. Triazine - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. eolss.net [eolss.net]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Catalytic Asymmetric C-C bond formation with Organo-Lithium reagents | FP7 | CORDIS | Comisión Europea [cordis.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. aksci.com [aksci.com]
- 18. lobachemie.com [lobachemie.com]
Spectroscopic Elucidation of 2,4-Dichloro-6-methyl-1,3,5-triazine: A Technical Guide for Researchers
Introduction
2,4-Dichloro-6-methyl-1,3,5-triazine is a key heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and performance materials. The precise substitution pattern on the triazine ring is critical to its reactivity and the properties of its derivatives. Unambiguous structural confirmation is therefore paramount, and this is best achieved through a multi-pronged spectroscopic approach.
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this document delves into the rationale behind the spectroscopic characteristics and provides detailed, field-proven protocols for data acquisition, reflecting the expertise required in a modern research and development setting.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the IUPAC name this compound and CAS Number 1973-04-2, is foundational to understanding its spectral features.
Figure 1: Chemical structure of this compound.
The asymmetry introduced by the methyl group, in contrast to the high symmetry of its precursor, cyanuric chloride, simplifies some aspects of the spectra (e.g., fewer equivalent carbons in ¹³C NMR) while providing unique identifiers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by its simplicity, exhibiting a single resonance corresponding to the methyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.8 | Singlet | 3H | -CH₃ |
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.
Interpretation and Causality:
The methyl group is attached to a carbon atom of the electron-deficient triazine ring. The electronegativity of the nitrogen atoms and the two chlorine atoms deshields the methyl protons, resulting in a downfield chemical shift compared to a methyl group on a simple alkane. The absence of adjacent protons leads to the observation of a singlet.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, corresponding to the three unique carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~180 | C-CH₃ | The carbon atom bearing the methyl group is significantly deshielded by the adjacent nitrogen atoms. |
| ~172 | C-Cl | The two equivalent carbon atoms attached to chlorine are highly deshielded due to the electronegativity of both chlorine and the adjacent nitrogen atoms. |
| ~25 | -CH₃ | The methyl carbon is in a typical range for a methyl group attached to an sp²-hybridized carbon in a heterocyclic system. |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃.
Expert Insights:
The chemical shifts of the triazine ring carbons are highly sensitive to the nature of the substituents. The presence of two chlorine atoms and one methyl group results in a distinct pattern of resonances, all appearing at very low field due to the cumulative electron-withdrawing effects of the nitrogen and chlorine atoms.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Figure 2: Workflow for NMR data acquisition and processing.
Causality behind Experimental Choices:
-
Solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, well-defined solvent peak in the ¹³C NMR spectrum (δ ~77.16 ppm) which can be used for chemical shift referencing.
-
Concentration: A concentration of 10-20 mg in 0.6 mL of solvent provides a good balance between signal-to-noise and solubility for most small molecules.
-
Number of Scans: For ¹H NMR, a small number of scans (e.g., 16) is usually sufficient due to the high natural abundance of protons. For ¹³C NMR, a much larger number of scans is required because of the low natural abundance of the ¹³C isotope (~1.1%).
Infrared (IR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by probing the vibrational frequencies of chemical bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-3000 | Weak-Medium | C-H stretching (methyl group) |
| ~1550-1600 | Strong | C=N stretching (triazine ring) |
| ~1450 | Medium | C-H bending (methyl group) |
| ~800-850 | Strong | C-Cl stretching |
Table 3: Predicted FT-IR Data for this compound.
Interpretation:
The IR spectrum is expected to be dominated by strong absorptions corresponding to the C=N stretching vibrations of the triazine ring and the C-Cl stretching vibrations. The presence of the methyl group will be indicated by weaker C-H stretching and bending modes.
Experimental Protocol for FTIR Spectroscopy
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed.
Figure 3: Workflow for FTIR data acquisition using the ATR method.
Trustworthiness of the Protocol:
The collection of a background spectrum immediately prior to the sample spectrum is a self-validating step that corrects for atmospheric water and carbon dioxide, as well as any instrumental artifacts, ensuring that the resulting spectrum is solely that of the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₄H₃Cl₂N₃). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.
-
Key Fragments: Fragmentation is likely to involve the loss of a chlorine atom, a methyl radical, and cleavage of the triazine ring.
| m/z (relative intensity) | Proposed Fragment |
| 163/165/167 (M⁺) | [C₄H₃³⁵Cl₂N₃]⁺ / [C₄H₃³⁵Cl³⁷ClN₃]⁺ / [C₄H₃³⁷Cl₂N₃]⁺ |
| 148/150 | [M - CH₃]⁺ |
| 128/130 | [M - Cl]⁺ |
| 93 | [M - 2Cl]⁺ |
Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound.
Figure 4: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol for GC-MS
Figure 5: Typical GC-MS workflow for the analysis of this compound.
Rationale for GC-MS Parameters:
-
GC Column: A non-polar column like DB-5ms is a good starting point for the separation of a wide range of organic molecules.
-
Temperature Program: A temperature ramp allows for the efficient elution of the compound while ensuring good peak shape.
-
EI Energy: 70 eV is the standard electron energy for EI-MS, as it provides reproducible fragmentation patterns that can be compared to spectral libraries.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The simplicity of the ¹H NMR spectrum, the distinct three-carbon signal pattern in the ¹³C NMR, the characteristic ring and C-Cl vibrations in the IR spectrum, and the isotopic pattern of the molecular ion in the mass spectrum collectively form a definitive spectroscopic fingerprint for this important synthetic intermediate. Adherence to the detailed and scientifically grounded experimental protocols outlined in this guide will ensure the generation of high-quality, reliable, and reproducible data for researchers and scientists in the field of drug development and materials science.
An In-depth Technical Guide to the Solubility of 2,4-Dichloro-6-methyl-1,3,5-triazine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-dichloro-6-methyl-1,3,5-triazine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to a notable absence of publicly available quantitative solubility data for this compound, this document establishes a predicted solubility profile based on first principles and data from analogous triazine derivatives. Critically, this guide offers a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of common organic solvents. This protocol is designed as a self-validating system, incorporating robust analytical methodologies for quantification. This work is intended to serve as an essential resource for researchers, chemists, and formulation scientists engaged in work with this compound, enabling informed solvent selection and optimization of reaction and purification conditions.
Introduction and Physicochemical Profile
This compound (CAS No: 1973-04-2) is a heterocyclic compound featuring a triazine core substituted with two chlorine atoms and a methyl group.[1] These reactive chlorine atoms make it a versatile building block for nucleophilic substitution reactions, underpinning its utility in the synthesis of a variety of biologically active molecules, including inhibitors of HIV-1 reverse transcriptase and corticotropin-releasing hormone antagonists.[1]
A thorough understanding of the solubility of this compound is paramount for its effective use. Solubility dictates the choice of solvent for chemical reactions, influences purification strategies such as crystallization, and is a critical parameter in the development of formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₃Cl₂N₃ | [2] |
| Molecular Weight | 163.99 g/mol | [2] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Melting Point | 57-59 °C | [2] |
| Boiling Point | 125-127 °C @ 12 Torr | [2] |
| XLogP3 | 1.9 | [2] |
The positive XLogP3 value suggests a degree of lipophilicity, which is consistent with the general observation that many triazine derivatives exhibit limited solubility in water and greater solubility in organic solvents.[3]
Predicted Solubility Profile
For instance, the related compound 2,4-dichloro-6-methoxy-1,3,5-triazine is noted to have higher solubility in organic solvents such as methanol, ethanol, and acetone.[3] It is reasonable to infer a similar trend for the methyl-substituted analog.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Ethyl Acetate | Soluble to Highly Soluble | Capable of strong dipole-dipole interactions with the polar triazine ring. The lack of hydrogen bond donation from the solvent prevents strong solvation that might hinder dissolution. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The polar nature of these solvents will interact favorably with the triazine ring. However, the energy required to disrupt the hydrogen-bonding network of the solvent may limit solubility compared to aprotic solvents. |
| Aromatic | Toluene, Benzene | Sparingly to Moderately Soluble | Pi-stacking interactions between the solvent and the triazine ring can promote solubility. |
| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The lack of significant favorable intermolecular interactions between the nonpolar solvent and the relatively polar solute will result in poor solubility. |
| Aqueous | Water | Very Sparingly Soluble | The hydrophobic nature of the methyl and chloro substituents, coupled with the overall low polarity, suggests very limited solubility in water. |
Experimental Protocol for Quantitative Solubility Determination
To ascertain the precise solubility of this compound, a robust and systematic experimental approach is required. The following protocol outlines a standard gravimetric method coupled with a suitable analytical quantification technique.
Principle
An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is filtered to remove undissolved solid, and an aliquot of the clear supernatant is analyzed to determine the concentration of the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed glass tubes
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
Analytical balance (± 0.1 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system.[5]
Experimental Workflow Diagram
Caption: Workflow for the determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be agitated to facilitate dissolution.
-
-
Sample Processing:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed, clean vial. This step is critical to remove any undissolved microparticles.
-
-
Gravimetric Analysis (Optional but recommended for validation):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solute.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Chromatographic Quantification (Primary Method):
-
Method Development: Develop a stable and reproducible HPLC-UV or GC-MS method for the quantification of this compound. Gas chromatography and high-performance liquid chromatography are the most widely used techniques for the analysis of triazine herbicides and their derivatives.[5]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the same solvent used for the solubility test. Analyze these standards to generate a calibration curve.
-
Sample Analysis: Accurately dilute a known volume or mass of the filtered saturated solution with the mobile phase (for HPLC) or an appropriate solvent (for GC).
-
Inject the diluted sample into the chromatograph and determine the peak area.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.
-
Factors Influencing Solubility
The solubility of this compound is governed by the interplay of several physicochemical factors:
-
Solute-Solvent Interactions: As predicted, the primary determinant of solubility is the balance of intermolecular forces (van der Waals, dipole-dipole) between the solute and the solvent. Solvents that can engage in favorable dipole-dipole interactions with the triazine ring will be more effective.
-
Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase with increasing temperature.[3] This relationship should be experimentally verified for each solvent system.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute must be overcome by the energy released upon solvation. A higher crystal lattice energy will generally lead to lower solubility.
-
Purity of Solute and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.
Safety and Handling
While a specific safety data sheet for this compound was not retrieved, related dichlorotriazine compounds are classified as irritants to the skin, eyes, and respiratory system. It is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has established a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be published, a predictive profile based on chemical principles and analogous compounds has been provided. The detailed experimental protocol herein offers a robust framework for researchers to determine the precise solubility in solvents relevant to their work. Such data is invaluable for optimizing synthetic procedures, developing effective purification methods, and designing novel formulations, thereby accelerating research and development efforts involving this versatile chemical intermediate.
References
A-Z Guide to 2,4-Dichloro-6-methyl-1,3,5-triazine: Safety, Handling, and Emergency Protocols
For Researchers, Scientists, and Drug Development Professionals
Compound Analysis: Understanding the Intrinsic Risks
2,4-Dichloro-6-methyl-1,3,5-triazine (CAS No. 1973-04-2) is a heterocyclic organic compound widely utilized as a chemical intermediate.[1][2][3] Its utility in drug development, particularly in the synthesis of novel antagonists and inhibitors, stems from the high reactivity of its two chlorine atoms, which are susceptible to sequential nucleophilic substitution.[1][4] This same reactivity, however, is the root of its primary hazards. The triazine ring is electron-deficient, rendering the chlorine-bound carbons highly electrophilic.[5] This makes the compound acutely sensitive to moisture and nucleophiles, a critical consideration for both its synthesis applications and its safety profile.
The Chemistry of the Hazard: Why It's Corrosive and Reactive
The principal danger associated with this compound is its rapid reaction with water (hydrolysis). Even atmospheric moisture is sufficient to initiate this reaction, which liberates hydrochloric acid (HCl) gas. This reaction is the primary cause of its corrosive properties and respiratory irritation. Analogous compounds, such as 2,4,6-trichloro-1,3,5-triazine, are known to react violently with water.[6] Therefore, all handling procedures must be predicated on the rigorous exclusion of moisture.
GHS Hazard Identification
While a specific, universally adopted GHS classification for this compound is not consistently available across all suppliers, data from analogous dichlorotriazine and chlorotriazine compounds provide a robust basis for hazard assessment. The expected classifications are summarized below.
| Hazard Class | Category | Hazard Statement | Rationale & Field Insight |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7][8] | Ingestion can cause significant gastrointestinal irritation.[9] |
| Skin Corrosion/Irritation | Category 1C/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[7][8] | The compound itself is irritating, and its hydrolysis to HCl upon contact with skin moisture can cause chemical burns.[6][10] |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage / Causes serious eye irritation.[7][8] | Direct contact with the solid or its dust can cause severe, potentially irreversible eye damage. The lachrymatory effect is pronounced.[6] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[8] | Inhalation of dust or HCl vapor from hydrolysis can severely irritate or damage the respiratory tract.[9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][8] | This is a direct consequence of the compound's irritant nature and its reaction with moisture in the respiratory system. |
Physicochemical Data for Risk Assessment
| Property | Value | Significance for Handling |
| Molecular Formula | C₄H₃Cl₂N₃[2] | - |
| Molecular Weight | 163.99 g/mol | - |
| Appearance | White to off-white crystalline solid/powder | The fine powder can become airborne easily; handle with care to avoid dust generation.[7] |
| Melting Point | 101-104 °C | Stable solid at room temperature. |
| Boiling Point | 267 °C (approx.) | Low volatility, but dust inhalation is the primary exposure route. |
| Reactivity | Reacts with water, strong acids, strong bases, strong oxidizing agents, and alcohols.[6][11] | Crucial: Incompatible materials must be strictly avoided. Store away from these chemical classes. |
Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)
The foundation of safe handling is a multi-layered defense system, starting with engineering controls and supplemented by appropriate PPE. Relying solely on PPE is a failure of risk management.
Primary Line of Defense: Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood.[9] This is non-negotiable. The fume hood contains airborne dust and captures any HCl gas generated from hydrolysis.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[11] Eyewash stations and safety showers must be readily accessible and tested regularly.[9]
-
Inert Atmosphere: For reactions requiring the material's integrity, handling within a glovebox or under a stream of inert gas (Argon or Nitrogen) is standard practice. This also serves as a critical safety measure by preventing hydrolysis and the formation of corrosive HCl.[6]
Final Barrier: Personal Protective Equipment (PPE)
PPE is your last line of defense against exposure.[12] Selection must be deliberate and based on the specific hazards of this compound.
-
Hand Protection: Standard nitrile gloves are often insufficient for prolonged contact with reactive chlorinated compounds.
-
Recommended: Wear chemical-resistant gauntlet gloves (e.g., Butyl or Viton) over a pair of disposable nitrile gloves.[13][14] The gauntlet style protects the forearm.[15] The double-gloving technique allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
-
Eye and Face Protection:
-
Mandatory: Indirectly-vented, splash-resistant chemical safety goggles are required at all times.[13][14]
-
Strongly Recommended: A full-face shield must be worn over safety goggles whenever there is a risk of splash or significant dust generation, such as during bulk transfer or reaction quenching.[12][15]
-
-
Body Protection: A flame-resistant lab coat is standard. For large-scale operations, a chemical-resistant apron or a Tyvek-style safety suit is necessary to protect against spills.[14][16]
-
Respiratory Protection:
-
If there is any risk of dust generation outside of a fume hood (a scenario that should be avoided), a respirator is required.[7]
-
Type: An air-purifying respirator fitted with a P100 (HEPA) filter for particulates and an acid gas (e.g., for HCl) cartridge is appropriate.[14] All respirator use must comply with a formal respiratory protection program, including fit-testing.
-
This diagram outlines the decision-making process for selecting appropriate PPE based on the scale and nature of the work.
Caption: PPE selection logic based on the experimental scale.
Standard Operating Procedures (SOPs): A Self-Validating Approach
The following protocols are designed to be self-validating, meaning they include checks and rationale to ensure safety at each step.
SOP: Weighing and Dispensing the Solid Compound
-
Preparation: Don all required PPE (Section 2.2). Ensure the chemical fume hood sash is at the appropriate height. Place a container with a neutralizing agent (e.g., sodium bicarbonate solution) in the hood for immediate decontamination of tools.
-
Grounding: The compound can be a fine powder. To prevent static discharge from causing dust dispersal, use an anti-static weigh boat and ground the balance if possible.
-
Dispensing: Use a dedicated, clean spatula. Open the main container slowly inside the fume hood. Dispense the required amount into a tared, sealed secondary container (e.g., a vial with a septum cap).
-
Cleaning: Promptly and securely close the main container. Decontaminate the spatula and any affected surfaces by wiping with a cloth dampened with a neutralizing agent, followed by a standard cleaning solvent (e.g., isopropanol).
-
Validation: Visually inspect the work area for any residual powder. If any is found, repeat the decontamination process. Wash hands and forearms thoroughly after leaving the work area, even though gloves were worn.[7]
SOP: Safe Handling in Reactions
-
Inert Conditions: Assemble glassware and dry it thoroughly in an oven before use. Assemble the reaction apparatus under a positive pressure of an inert gas (Argon or Nitrogen).
-
Solvent Choice: Use anhydrous solvents to prevent uncontrolled reaction and HCl generation.
-
Addition: If adding the solid to a reaction mixture, do so slowly and in portions via a powder addition funnel to control any initial exotherm. If adding a solution, use a syringe or dropping funnel.
-
Temperature Control: The substitution reactions on the triazine ring can be exothermic.[4] Always perform the reaction in a cooling bath (e.g., ice-water) and monitor the internal temperature.
-
Quenching: Never quench a reaction containing this reagent by adding water or protic solvents directly. The rapid hydrolysis will generate significant amounts of HCl gas. The preferred method is to cool the reaction to 0°C and slowly add a solution of a weak base, such as sodium bicarbonate, to neutralize any remaining reactive species and the acid byproduct.
Emergency Response: Plan, Act, Validate
Rapid and correct response during an emergency is critical.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Do not hesitate. Immediately remove all contaminated clothing.[15] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[11] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate ophthalmological attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[11] Call a poison control center or seek immediate medical attention.[11]
Spill Management Protocol
-
Small Spill (< 5g):
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
Neutralize: Gently cover the spill with a dry neutralizing agent like sodium bicarbonate or calcium carbonate to react with any HCl formed.
-
Absorb: Once fizzing (if any) has stopped, cover the mixture with an inert absorbent material (e.g., vermiculite or sand).[7]
-
Collect: Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a neutralizing solution, followed by soap and water.
-
Validate: Test the pH of the decontaminated surface with litmus paper to ensure it is neutral.
-
-
Large Spill (> 5g) or Spill Outside a Fume Hood:
-
EVACUATE: Immediately evacuate the laboratory.
-
ALERT: Activate the fire alarm or emergency response system. Alert your institution's Environmental Health & Safety (EHS) department.
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
REPORT: Provide first responders with the Safety Data Sheet and details of the spill. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for hazardous material cleanup.[7]
-
Caption: Decision tree for responding to a chemical spill.
Storage and Waste Management
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[11][17] The storage area should be a designated corrosives or water-reactives cabinet. Storage under an inert atmosphere is recommended for long-term stability.[6]
-
Waste Disposal: Dispose of unused material and contaminated waste in a dedicated, labeled hazardous waste container.[8][11] Waste streams should not be mixed with other solvents or reactive chemicals. The container must be kept closed and dry. All disposal must be handled by trained EHS personnel in accordance with local, state, and federal regulations.
References
- 1. This compound | 1973-04-2 [chemicalbook.com]
- 2. This compound | 1973-04-2 [sigmaaldrich.com]
- 3. cenmed.com [cenmed.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (EVT-344430) | 90723-86-7 [evitachem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. fishersci.com [fishersci.com]
- 12. Pesticide use and personal protective equipment [health.vic.gov.au]
- 13. Protect Yourself from Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 14. extension.missouri.edu [extension.missouri.edu]
- 15. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 16. solutionsstores.com [solutionsstores.com]
- 17. echemi.com [echemi.com]
A Comparative Analysis of Electrophilic Reactivity: Cyanuric Chloride vs. 2,4-Dichloro-6-methyl-1,3,5-triazine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,3,5-triazine scaffold is a cornerstone in the synthesis of a multitude of industrial and pharmaceutical compounds, owing to its versatile and tunable reactivity. At the forefront of this chemical class are cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and its substituted derivatives. This technical guide provides a comprehensive, in-depth analysis of the comparative reactivity of cyanuric chloride and 2,4-dichloro-6-methyl-1,3,5-triazine. We will explore the fundamental principles governing their electrophilic nature, dissect the nuanced effects of substituent-induced steric and electronic modifications, and provide practical, field-proven insights into their application in synthetic chemistry. This document is intended to serve as a critical resource for researchers and professionals engaged in drug development and organic synthesis, enabling a more informed and strategic utilization of these pivotal chemical entities.
Introduction: The Versatile 1,3,5-Triazine Core
The 1,3,5-triazine ring system, a six-membered heterocycle with alternating carbon and nitrogen atoms, is characterized by its electron-deficient nature.[1][2][3][4] This electron deficiency arises from the presence of three electronegative nitrogen atoms, which withdraw electron density from the carbon atoms, rendering them highly susceptible to nucleophilic attack. This inherent electrophilicity is the foundation of the broad utility of triazine derivatives in organic synthesis.[2][3][4]
Cyanuric chloride, with its three reactive chlorine atoms, has long been a workhorse in various industries, serving as a precursor for pesticides, reactive dyes, and crosslinking agents.[5] Its symmetrical structure and the sequential, temperature-dependent reactivity of its chlorine atoms allow for the controlled introduction of a diverse array of functional groups.[6][7]
In contrast, this compound represents a modification of this fundamental scaffold, where one chlorine atom is replaced by a methyl group. This seemingly subtle change has profound implications for the reactivity of the remaining two chlorine atoms, a topic of critical importance for synthetic chemists aiming to fine-tune the properties of their target molecules. This guide will elucidate the chemical principles that underpin these differences in reactivity.
Structural and Electronic Properties
A foundational understanding of the structural and electronic characteristics of cyanuric chloride and this compound is paramount to appreciating their differential reactivity.
| Property | Cyanuric Chloride | This compound |
| Chemical Formula | C₃Cl₃N₃ | C₄H₃Cl₂N₃ |
| Molecular Weight | 184.41 g/mol | 163.99 g/mol |
| Appearance | White powder | Off-white solid |
| Symmetry | C₃ᵥ | Cₛ |
| Key Substituents | Three chlorine atoms | Two chlorine atoms, one methyl group |
The key distinction lies in the replacement of a chlorine atom with a methyl group. This substitution introduces both steric and electronic perturbations to the triazine ring.
Electronic Effects: The Inductive Influence
The electronic nature of the substituents on the triazine ring plays a dominant role in modulating the electrophilicity of the carbon atoms.
-
Cyanuric Chloride: The three chlorine atoms are strongly electron-withdrawing through the inductive effect. This synergistically depletes the electron density of the triazine ring, making the carbon atoms highly electrophilic and susceptible to nucleophilic attack.
-
This compound: The methyl group, in contrast to chlorine, is an electron-donating group through induction. This donation of electron density to the triazine ring partially mitigates the electron-withdrawing effects of the two remaining chlorine atoms and the ring nitrogens. Consequently, the carbon atoms in the methyl-substituted triazine are less electrophilic than those in cyanuric chloride.
References
- 1. teamchem.co [teamchem.co]
- 2. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanuric chloride - Wikipedia [en.wikipedia.org]
- 6. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Practical Guide to the Selective Synthesis of Monosubstituted Triazines using 2,4-Dichloro-6-methyl-1,3,5-triazine
Introduction and Strategic Rationale
The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence is due to its metabolic stability, ability to engage in multiple hydrogen bonding interactions, and the predictable, versatile chemistry of its chlorinated precursors.[3] Among these, 2,4-dichloro-6-methyl-1,3,5-triazine offers a valuable platform for generating libraries of monosubstituted triazines, which are key intermediates in the synthesis of more complex, biologically active molecules.[4]
This guide provides an in-depth protocol for the selective monosubstitution of this compound. We will delve into the mechanistic principles that govern this selectivity, provide a robust, step-by-step experimental procedure, and discuss the necessary analytical techniques for product validation. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology for their specific nucleophiles of interest.
The Underlying Chemistry: Controlling Nucleophilic Aromatic Substitution (SNAr)
The reactivity of the triazine ring is dominated by its electron-deficient nature, a result of the three highly electronegative nitrogen atoms. This electron deficiency makes the ring's carbon atoms highly electrophilic and thus susceptible to attack by nucleophiles. The substitution of the chlorine atoms proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6]
The SNAr reaction is a two-step addition-elimination process:
-
Nucleophilic Attack: The nucleophile attacks one of the electron-deficient carbon atoms bonded to a chlorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]
-
Chloride Elimination: The aromaticity of the triazine ring is restored through the expulsion of a chloride ion, which is an excellent leaving group.[7]
A critical feature of chlorotriazine chemistry is the ability to control the sequential substitution of the chlorine atoms. The first substitution deactivates the ring towards further substitution because the incoming nucleophile (typically an amine, thiol, or alcohol) is electron-donating. Consequently, the second substitution requires more forcing conditions (e.g., higher temperature). This differential reactivity is the key to isolating the monosubstituted product in high yield.[9][10]
Experimental Protocol: Synthesis of a Monosubstituted Aminotriazine
This protocol details the synthesis of 2-((Substituted)amino)-4-chloro-6-methyl-1,3,5-triazine as a representative example.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store under inert gas; moisture sensitive. |
| Primary/Secondary Amine (Nucleophile) | ≥98% | Varies | Ensure it is free of significant water content. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% (Anhydrous) | Sigma-Aldrich | A non-nucleophilic base is critical to prevent side reactions. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Varies | Use from a solvent purification system or a freshly opened bottle. |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Varies | For aqueous workup. |
| Brine (Saturated aqueous NaCl) | Reagent Grade | Varies | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Varies | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Varies | For column chromatography. |
| TLC plates | Silica gel 60 F₂₅₄ | Merck | For reaction monitoring. |
Step-by-Step Synthesis Workflow
The entire process should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol Steps:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 1.0 g, 6.02 mmol). Purge the flask with an inert gas (Nitrogen or Argon) and dissolve the solid in anhydrous Dichloromethane (DCM, approx. 0.2 M concentration, ~30 mL).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This step is crucial for selectivity. Adding the nucleophile at room temperature or higher significantly increases the risk of disubstitution.
-
Nucleophile and Base Addition: In a separate vial, dissolve your amine of choice (1.0 eq., 6.02 mmol) and DIPEA (1.1 eq., 1.15 mL, 6.62 mmol) in a small amount of anhydrous DCM (~5 mL). Add this solution dropwise to the cooled, stirring triazine solution over 10-15 minutes.
-
Rationale for Stoichiometry: Using a 1:1 ratio of triazine to nucleophile maximizes the formation of the monosubstituted product. A slight excess of the non-nucleophilic base (DIPEA) is used to efficiently scavenge the HCl byproduct generated during the reaction, driving the equilibrium forward without competing with the primary nucleophile.[11][12]
-
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. A typical mobile phase is 20-30% Ethyl Acetate in Hexanes.
-
Expected TLC Profile: The starting dichlorotriazine will be non-polar (high Rf). The monosubstituted product will be more polar (lower Rf). The reaction is complete when the starting material spot is fully consumed.
-
-
Aqueous Workup: Once the reaction is complete (typically 2-4 hours), quench it by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and finally, brine (1x).
-
Purpose: This washing sequence removes the DIPEA-HCl salt and any unreacted water-soluble starting materials.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the product. Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford the final monosubstituted triazine.
Product Characterization and Validation
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Expected Results
| Parameter | Expected Outcome |
| Yield | 60-90% (highly dependent on the nucleophile) |
| Appearance | Typically a white to off-white solid |
| Purity (by HPLC/NMR) | >95% after chromatography |
| ¹H NMR | Signals corresponding to the methyl group on the triazine ring (~2.5 ppm) and protons from the added nucleophile. |
| ¹³C NMR | Characteristic signals for the triazine ring carbons (typically in the 165-175 ppm range).[13] |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product. |
Spectroscopic Analysis Insights
-
¹H NMR Spectroscopy: The chemical shift of the triazine's methyl group provides a clean singlet for reference. The integration of signals from the newly introduced substituent relative to this methyl singlet (3H) can help confirm successful substitution.[14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition. The isotopic pattern of the molecular ion can also confirm the presence of the single remaining chlorine atom (a characteristic ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes).
Troubleshooting and Expert Insights
-
Problem: Low Yield.
-
Cause: Incomplete reaction or decomposition.
-
Solution: Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze the starting material. Confirm the amine nucleophile is of high purity.
-
-
Problem: Formation of Disubstituted Product.
-
Cause: Reaction temperature was too high, or excess nucleophile was used.
-
Solution: Strictly maintain the temperature at 0 °C during the initial addition phase. Use precise 1.0 equivalents of the nucleophile.
-
-
Problem: No Reaction.
-
Cause: Poorly reactive nucleophile.
-
Solution: For less reactive nucleophiles (e.g., hindered amines or anilines with electron-withdrawing groups), the reaction may require gentle heating (e.g., 40 °C) after the initial addition at 0 °C, or a longer reaction time. Monitor carefully by TLC to minimize disubstitution.
-
Conclusion
The selective synthesis of monosubstituted triazines from this compound is a reliable and highly adaptable method for generating key intermediates in drug discovery and materials science. By carefully controlling the reaction temperature and stoichiometry, researchers can achieve high yields of the desired product. The protocol described herein, grounded in the principles of nucleophilic aromatic substitution, provides a self-validating framework for success in the laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 12. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 14. tdx.cat [tdx.cat]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation using 2,4-Dichloro-6-methyl-1,3,5-triazine (DCMT) as a Heterobifunctional Linker
Introduction: The Strategic Role of Triazine Linkers in Modern Bioconjugation
In the landscape of targeted therapeutics and advanced diagnostics, the linker is not merely a passive connector but a critical component that dictates the stability, efficacy, and pharmacokinetic profile of a bioconjugate.[1] Among the diverse chemistries available, linkers built upon the 1,3,5-triazine scaffold have emerged as exceptionally robust and versatile tools.[2][3] The triazine core, an electron-deficient heterocyclic ring, offers a platform for predictable and controlled chemical modifications, making it ideal for the precise assembly of complex biomolecular architectures like Antibody-Drug Conjugates (ADCs).[4][5]
This guide focuses on a specific, highly useful derivative: 2,4-dichloro-6-methyl-1,3,5-triazine (DCMT). Unlike its well-known precursor, 2,4,6-trichloro-1,3,5-triazine (TCT), DCMT is a heterobifunctional linker. It possesses two reactive chlorine atoms that can be sequentially displaced by distinct nucleophiles under carefully controlled temperature conditions.[6] This unique property allows for a staged and highly controlled conjugation strategy, minimizing undesirable side reactions and providing greater homogeneity in the final product.
The primary advantages of employing DCMT as a linker include:
-
Sequential Reactivity: The two chlorine atoms exhibit different reactivity levels, enabling a two-step conjugation process that is controlled simply by adjusting the reaction temperature.[7]
-
High Chemoselectivity: The triazine core shows a strong preference for reacting with primary amines (such as the ε-amino group of lysine residues in proteins) over other biological nucleophiles like thiols or hydroxyls, ensuring targeted conjugation.[2]
-
Formation of Stable Bonds: The resulting amine or ether linkages are highly stable under physiological conditions, preventing premature payload release and improving the therapeutic index of ADCs compared to linkers with labile bonds like disulfides.[2][8]
This document provides a comprehensive overview of the core chemical principles of DCMT, detailed, field-tested protocols for its use in conjugating small molecules to proteins, and methods for the characterization of the final bioconjugate.
Core Principles: The Chemistry of DCMT-Mediated Conjugation
The utility of DCMT is grounded in the fundamental principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient aromatic system. The three nitrogen atoms in the triazine ring withdraw electron density, making the carbon atoms bearing the chlorine atoms highly electrophilic and susceptible to attack.[6]
Mechanism of Action: Temperature-Controlled Sequential Substitution
The conjugation process proceeds via a two-step addition-elimination SNAr mechanism. A key feature of this chemistry is that the first substitution makes the ring less electron-deficient, thereby deactivating it towards the second substitution. Consequently, the second substitution requires more forcing conditions (i.e., a higher temperature).[5][6]
-
First Substitution (Activation of Payload/Molecule): Typically performed at a low temperature (0 °C), a nucleophile (e.g., an amine or hydroxyl group on a drug molecule) attacks one of the chlorinated carbons. This is followed by the elimination of a chloride ion, forming a stable monosubstituted triazine intermediate.[7]
-
Second Substitution (Conjugation to Biomolecule): This step is conducted at a higher temperature (room temperature to 37 °C). The free amine of a lysine residue on a protein attacks the remaining chlorinated carbon on the triazine ring, displacing the second chloride and forming the final, stable conjugate.
Stability of the Conjugate
The covalent bond formed between the triazine linker and the biomolecule (typically a C-N bond) is exceptionally robust and not susceptible to cleavage by endogenous enzymes or changes in physiological pH.[2] This is a significant advantage for applications like ADCs, where premature release of a potent cytotoxic payload can lead to systemic toxicity. This stability profile classifies DCMT as a non-cleavable linker platform.[8]
Experimental Guide: Protocols and Methodologies
This section provides a detailed, two-stage protocol for the conjugation of an amine-containing small molecule payload to an antibody, a common workflow in the development of ADCs.
Materials and Reagents
-
Linker: this compound (DCMT)
-
Antibody: IgG antibody at a concentration of 5-10 mg/mL in Phosphate-Buffered Saline (PBS), pH 7.4.
-
Payload: Amine-containing small molecule (e.g., cytotoxic drug, fluorescent dye).
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Reaction Buffer: Borate buffer (50 mM, pH 8.5) or Bicarbonate buffer (50 mM, pH 8.5).
-
Purification: Size Exclusion Chromatography (SEC) system (e.g., Sephadex G-25 or Superdex 200 column), Reverse-Phase HPLC (for intermediate purification).
-
Characterization: UV-Vis Spectrophotometer, SDS-PAGE equipment, HIC-HPLC system.
Protocol 1: Two-Step Antibody Conjugation
This protocol is designed to first "activate" the payload with the DCMT linker, followed by conjugation to the antibody.
Part A: Synthesis of the Payload-DCMT Intermediate
-
Rationale: This initial step attaches the linker to the small molecule payload under conditions that ensure only one chlorine atom reacts, preserving the second for subsequent conjugation to the antibody. Anhydrous conditions are critical to prevent hydrolysis of the DCMT.
-
Reagent Preparation: Dissolve the amine-containing payload in anhydrous DMF. In a separate vial, dissolve a 1.1-fold molar excess of DCMT in anhydrous DMF.
-
Reaction Setup: Cool the payload solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Add the DCMT solution to the payload solution dropwise with stirring. Immediately following, add 1.5 equivalents of DIEA. The DIEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.[9]
-
Incubation: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the payload starting material is consumed.
-
Purification: Upon completion, the reaction mixture can be diluted with an appropriate solvent (e.g., ethyl acetate) and washed with water to remove DIEA salts.[9] The organic layer is then dried and concentrated. Purify the resulting crude Payload-DCMT intermediate using reverse-phase HPLC to ensure high purity for the next step.
-
Characterization: Confirm the identity and purity of the mono-substituted product via LC-MS and/or NMR spectroscopy.
Part B: Conjugation of Payload-DCMT to the Antibody
-
Rationale: This second step conjugates the activated payload to the antibody. The reaction is performed in an aqueous buffer at a slightly alkaline pH (8.0-9.0) to ensure that a sufficient population of lysine residues are deprotonated and thus nucleophilic, while still maintaining protein stability.
-
Antibody Preparation: If necessary, perform a buffer exchange for the antibody into the chosen Reaction Buffer (e.g., 50 mM Borate, pH 8.5) using a desalting column or dialysis. Adjust the final antibody concentration to 5-10 mg/mL.
-
Reagent Preparation: Dissolve the purified Payload-DCMT intermediate from Part A in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved Payload-DCMT to the stirring antibody solution. The final concentration of the organic co-solvent should not exceed 10% (v/v) to prevent denaturation of the antibody.
-
Incubation: Incubate the reaction at room temperature (or up to 37 °C to increase rate) for 4-16 hours with gentle mixing. The optimal time should be determined empirically.
-
Purification: Remove unreacted Payload-DCMT and other small molecules by purifying the reaction mixture using a Size Exclusion Chromatography (SEC) column equilibrated with a storage buffer like PBS, pH 7.4.[10] Collect fractions corresponding to the high molecular weight antibody conjugate.
Protocol 2: Characterization of the Final Antibody-Drug Conjugate
-
Rationale: Thorough characterization is essential to confirm the success of the conjugation, determine the average number of drugs per antibody, and assess the purity and stability of the final product.[11]
-
Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (λmax).
-
Calculate the protein concentration and payload concentration using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.
-
The DAR is the molar ratio of the payload to the antibody.
-
-
Purity and Aggregation Analysis by SEC:
-
Analyze the purified ADC using an analytical SEC column. The resulting chromatogram should show a single, sharp peak corresponding to the monomeric ADC, indicating high purity and the absence of aggregation.[11]
-
-
Confirmation of Covalent Conjugation by SDS-PAGE:
-
Run samples of the unconjugated antibody and the purified ADC on an SDS-PAGE gel under both reducing and non-reducing conditions.
-
Under non-reducing conditions, the ADC should migrate as a single band with a slightly higher molecular weight than the unconjugated antibody.
-
Under reducing conditions, the heavy and light chains of the ADC should show a molecular weight shift compared to the unconjugated antibody chains, confirming covalent attachment of the payload.
-
Quantitative Data and Troubleshooting
The success of a DCMT-based conjugation depends on careful control of reaction parameters.
Table 1: Summary of Recommended Reaction Conditions
| Parameter | Step A: Payload Activation | Step B: Antibody Conjugation | Rationale |
| Temperature | 0 °C | Room Temperature (20-25 °C) | Controls sequential reactivity of the two chlorine atoms.[7] |
| pH | N/A (Anhydrous Organic) | 8.0 - 9.0 | Ensures lysine residues are deprotonated and nucleophilic. |
| Solvent | Anhydrous DMF or DMSO | Aqueous Buffer (<10% Co-solvent) | Prevents linker hydrolysis; maintains protein stability. |
| Reaction Time | 1 - 2 hours | 4 - 16 hours | Must be optimized for specific reactants. |
| Molar Excess | 1.1x DCMT over Payload | 5-10x Payload-DCMT over Ab | Drives the reaction to completion. |
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Reaction in Step A | Inactive reagents; insufficient base; non-anhydrous conditions. | Use fresh DCMT and anhydrous solvents; ensure >1.5 eq. of DIEA is used. |
| Low Drug-to-Antibody Ratio (DAR) | Insufficient molar excess of Payload-DCMT; short incubation time; pH too low. | Increase molar excess of Payload-DCMT; extend incubation time; increase reaction buffer pH to 9.0. |
| Antibody Aggregation | High concentration of organic co-solvent; excessive labeling; protein instability. | Keep co-solvent concentration below 10%; reduce molar excess of Payload-DCMT; include stabilizing excipients. |
| Precipitation during Reaction | Poor solubility of Payload-DCMT in aqueous buffer. | Modify the payload or linker to include a solubility enhancer (e.g., a short PEG chain); try a different co-solvent. |
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2003050237A2 - Triazine library with linkers - Google Patents [patents.google.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njbio.com [njbio.com]
- 9. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloro-6-methyl-1,3,5-triazine
<
Introduction: The Versatility of the Triazine Scaffold
The 1,3,5-triazine ring system is a privileged scaffold in the realms of medicinal chemistry, agrochemicals, and materials science.[1][2] This prominence is largely due to the predictable and sequential reactivity of its chlorinated precursors, such as 2,4-dichloro-6-methyl-1,3,5-triazine. These molecules readily undergo controlled nucleophilic aromatic substitution (SNAr) reactions, which allows for the precise and systematic introduction of a wide array of functional groups.[1][2] This technical guide provides a comprehensive overview of the principles and practices for conducting SNAr reactions on this compound, offering detailed experimental protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development.
Core Mechanistic Principles: The SNAr Pathway and Sequential Reactivity
The reactivity of the 1,3,5-triazine ring is governed by its electron-deficient character, a direct result of the three highly electronegative nitrogen atoms. This inherent electron deficiency renders the carbon atoms of the ring highly electrophilic and, therefore, susceptible to attack by nucleophiles. The substitution of the chlorine atoms proceeds via a two-step addition-elimination SNAr mechanism.[1][2][3]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms that bears a chlorine atom. This initial step is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1][2][3]
-
Chloride Elimination: The aromaticity of the triazine ring is then restored through the expulsion of a chloride ion, which is an excellent leaving group.[1][2][3]
A critical and synthetically powerful feature of chlorotriazine chemistry is the ability to control the sequential substitution of the chlorine atoms. The introduction of the first nucleophile, typically an electron-donating group, decreases the electrophilicity of the remaining carbon-chlorine bonds.[3] Consequently, the second substitution requires more forcing conditions, such as higher temperatures, to proceed.[1][4] This differential reactivity is the cornerstone for the synthesis of unsymmetrically substituted triazines.
Diagram: The SNAr Mechanism on this compound
Caption: The two-step addition-elimination SNAr mechanism.
Factors Influencing Reactivity and Selectivity
The successful and selective synthesis of mono- and di-substituted methyl-triazines hinges on the careful control of several key reaction parameters:
-
Temperature: This is the most critical factor for controlling the degree of substitution. The first substitution is often carried out at low temperatures (e.g., 0 °C), while the second substitution typically requires room temperature or elevated temperatures.[1][5]
-
Nucleophile Strength: The inherent reactivity of the nucleophile plays a significant role. Stronger nucleophiles will react more readily and may require milder conditions. The general order of reactivity for common nucleophiles is often cited as alkoxides > thiols > amines.[6][7]
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), is commonly used to scavenge the HCl generated during the reaction.[6][7] Inorganic bases like potassium carbonate can also be used, but their solubility in organic solvents can be a limitation.[7]
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are typically employed to avoid reaction with the solvent.[1][6] The choice of solvent can also influence reaction rates.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles.
Protocol 1: Monosubstitution with an Amine Nucleophile
Objective: To synthesize a 2-amino-4-chloro-6-methyl-1,3,5-triazine derivative.
Materials:
-
This compound
-
Amine nucleophile (e.g., sec-butylamine)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.[3]
-
To the stirred solution, add the amine nucleophile (1.0-1.1 eq) dropwise.
-
Slowly add DIEA (1.1 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 30-60 minutes.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[2][6]
-
Upon completion, dilute the reaction mixture with DCM and wash it several times with water to remove DIEA salts.[2][6]
-
Collect the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the monosubstituted product.[2]
Protocol 2: Disubstitution with a Second, Different Amine Nucleophile
Objective: To synthesize an unsymmetrical 2,4-diamino-6-methyl-1,3,5-triazine derivative.
Materials:
-
Monosubstituted 2-amino-4-chloro-6-methyl-1,3,5-triazine (from Protocol 1)
-
Second amine nucleophile
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware
Procedure:
-
Dissolve the monosubstituted chlorotriazine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.[1]
-
Add the second amine nucleophile (1.0-1.2 eq) to the solution.[1]
-
Add DIEA (1.1-1.5 eq) to the reaction mixture.[1]
-
Stir the reaction at room temperature for 12-24 hours.[1][2]
-
Monitor the reaction progress by TLC.[1]
-
Upon completion, perform an aqueous workup as described in Protocol 1 to isolate the disubstituted product.[1]
Protocol 3: Substitution with an Alcohol Nucleophile
Objective: To synthesize a 2-alkoxy-4-chloro-6-methyl-1,3,5-triazine derivative.
Materials:
-
This compound
-
Alcohol nucleophile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the alcohol nucleophile (1.0 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the sodium alkoxide.[1]
-
In a separate flask, dissolve the this compound (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add the alkoxide solution to the chlorotriazine solution via cannula.[1]
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.[1]
-
Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.[1]
-
Perform an aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate) to isolate the product.
Protocol 4: Substitution with a Thiol Nucleophile
Objective: To synthesize a 2-thioether-4-chloro-6-methyl-1,3,5-triazine derivative.
Materials:
-
This compound
-
Thiol nucleophile
-
Base (e.g., NaH or an organic base like DIEA)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware
Procedure:
-
Prepare the thiolate by reacting the thiol (1.0 eq) with a suitable base (e.g., NaH, 1.1 eq) in anhydrous THF at 0 °C, similar to the alkoxide formation in Protocol 3. Alternatively, use an organic base like DIEA in DMF.
-
In a separate flask, dissolve the this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the solution of the chlorotriazine dropwise to the thiolate solution.[1]
-
The reaction may proceed at room temperature or require heating to 60-80 °C for 4-8 hours, depending on the reactivity of the thiol.[1] Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.[1]
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate to isolate the product.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the sequential substitution on a dichlorotriazine core. Note that the methyl group on the target molecule will influence reactivity, but the general principles of temperature control remain the same.
| Substitution Step | Nucleophile | Temperature (°C) | Time (hours) | Base | Solvent |
| First | Amine, Thiol, or Alcohol | 0 | 0.5 - 2 | DIEA or NaH | DCM or THF |
| Second | Amine | Room Temperature | 12 - 24 | DIEA | DCM or THF |
| Second | Alcohol or Thiol | Room Temp to 75 | 12 - 24 | DIEA or NaH | THF |
Data synthesized from multiple sources demonstrating general trends in sequential triazine chemistry.[1][6][7]
Diagram: General Experimental Workflow
Caption: A generalized workflow for nucleophilic substitution on dichlorotriazines.
Reaction Monitoring and Analysis
Consistent and accurate monitoring of the reaction is crucial for achieving high yields and purity.
-
Thin Layer Chromatography (TLC): TLC is the most common and convenient method for monitoring the progress of these reactions.[2][6] A suitable mobile phase, often a mixture of ethyl acetate and hexane, is used to separate the starting material, intermediate, and product.[6]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For more quantitative analysis of reaction conversion and product purity, HPLC and GC are the preferred methods.[8] These techniques, often coupled with mass spectrometry (MS), provide detailed information about the components of the reaction mixture.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural characterization of the final products, confirming the successful substitution and the regiochemistry of the addition.[6][7]
Conclusion: A Robust Synthetic Tool
The nucleophilic aromatic substitution on this compound is a powerful and highly controllable process governed by the SNAr mechanism. By carefully manipulating reaction conditions—primarily temperature, but also the choice of nucleophile, base, and solvent—researchers can achieve selective mono- and di-substitution. This allows for the construction of a vast library of functionalized triazine derivatives for applications in drug discovery, agrochemical development, and materials science. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this versatile synthetic methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. troindia.in [troindia.in]
- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 7. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method [mdpi.com]
Application Notes & Protocols for Peptide Coupling Using 2,4-Dichloro-6-methyl-1,3,5-triazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Triazine-Based Coupling Reagents
The synthesis of high-purity peptides is a cornerstone of modern drug discovery and biochemical research. The critical step in this process, the formation of the amide bond, is orchestrated by a coupling reagent. The choice of this reagent dictates not only the efficiency and yield of the synthesis but also the stereochemical integrity of the final peptide product.
While numerous coupling reagents exist, triazine-based activators have emerged as a powerful class of tools, offering a compelling balance of high reactivity, cost-effectiveness, and operational simplicity.[1] This guide focuses on 2,4-dichloro-6-methyl-1,3,5-triazine , a member of this family that serves as a highly efficient activating agent for carboxylic acids in both solution-phase and solid-phase peptide synthesis (SPPS). Its structural analogues, such as 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), are well-established reagents, and their performance provides a strong predictive framework for the utility of the methyl-substituted variant.[1][2]
This document provides a deep dive into the mechanistic underpinnings of this compound, detailed experimental protocols, and field-proven insights to empower researchers to integrate this robust reagent into their peptide synthesis workflows.
Mechanism of Action: A Two-Step Pathway to Amide Bond Formation
The efficacy of this compound lies in its ability to convert a stable carboxylic acid into a highly reactive intermediate, priming it for nucleophilic attack. The process is a clean, two-step reaction.
Step 1: Activation and Formation of the Triazinyl Active Ester The reaction is initiated by the activation of the N-protected amino acid's carboxyl group. In the presence of a mild, non-nucleophilic tertiary base, typically N-methylmorpholine (NMM), one of the chlorine atoms on the triazine ring is displaced by the carboxylate. This forms a highly reactive triazinyl active ester. The choice of NMM is critical; its role is to act as a proton scavenger without competing as a nucleophile.[3]
Step 2: Nucleophilic Attack and Peptide Bond Formation The free amine group of the resin-bound peptide (or the subsequent amino acid in solution) then performs a nucleophilic attack on the carbonyl carbon of the active ester. This attack is highly efficient due to the excellent leaving group nature of the substituted triazine moiety. The result is the formation of a stable peptide bond and the release of a water-soluble triazine byproduct, which simplifies subsequent purification.[1][4]
Caption: Mechanism of this compound-mediated peptide coupling.
Core Advantages and Comparative Performance
The selection of a coupling reagent is a strategic decision based on a balance of performance, cost, and ease of use. This compound and its analogues offer several distinct advantages over classical and even other modern reagents.
-
Low Racemization: The activation mechanism via the triazinyl ester is inherently fast, minimizing the window for the primary racemization pathway involving the formation of a 5(4H)-oxazolone intermediate.[5][6] This is critical for maintaining the chiral integrity of the synthesized peptide, especially for sensitive amino acids like histidine and cysteine.[7]
-
High Efficiency & Rapid Kinetics: The triazinyl active ester is highly reactive, leading to rapid and efficient coupling reactions, often complete within 1-2 hours at room temperature.[3]
-
Simplified Workup: A significant practical advantage is the nature of the byproducts. Unlike carbodiimide reagents like DCC which produce an insoluble urea byproduct, the triazine byproducts are highly water-soluble, allowing for easy removal through simple aqueous washing or during standard SPPS wash cycles.[1][4]
-
Cost-Effectiveness: Triazine reagents are generally more economical than the widely used phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts, making them an attractive option for large-scale synthesis and routine peptide production.[4][8]
Data Presentation: Comparative Analysis of Coupling Reagents
The following table provides a comparative overview based on established data for triazine derivatives against other common coupling reagents.
| Feature | This compound | DCC (N,N'-Dicyclohexylcarbodiimide) | PyBOP (Phosphonium Salt) |
| Reagent Type | Triazine-based | Carbodiimide | Phosphonium Salt |
| Byproducts | Water-soluble, easily removed.[4] | Insoluble dicyclohexylurea (DCU), requires filtration.[4] | Hexamethylphosphoramide (HMPA) byproduct is carcinogenic.[9] |
| Racemization Risk | Low propensity for racemization.[8] | High, especially without additives like HOBt.[4] | Low propensity for racemization.[8] |
| Reaction Speed | Rapid coupling times (typically 1-2h).[3] | Variable, often slower than modern reagents. | Very rapid reaction kinetics.[8] |
| Cost | Generally economical.[8] | Low cost. | More expensive.[8] |
| Handling | Stable, requires standard laboratory precautions. | Potent skin sensitizer, requires careful handling.[4] | Air-stable, but byproducts are a major concern. |
Experimental Protocol: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
This protocol details a standard manual coupling cycle using this compound in an Fmoc/tBu-based solid-phase peptide synthesis strategy. The procedure is based on well-validated protocols for analogous triazine reagents.[3]
Materials Required:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (v/v)
-
Kaiser Test Kit
-
Solid-phase synthesis vessel
Step-by-Step Methodology:
-
Resin Swelling:
-
Place the desired amount of resin in the reaction vessel.
-
Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes.
-
Drain the solution. Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Amino Acid Activation & Coupling:
-
Causality: This is the critical activation step. The amino acid is pre-activated before being added to the resin. This prevents unwanted side reactions of the coupling reagent with the resin-bound peptide.
-
In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.
-
To this solution, add this compound (3 equivalents).
-
Add NMM (6 equivalents) to the mixture. The solution may become slightly warm.
-
Allow the mixture to pre-activate for 1-2 minutes with gentle swirling.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
-
Reaction & Monitoring:
-
Agitate the reaction mixture (resin and activated amino acid) for 1-2 hours at room temperature.
-
Self-Validation: Monitor the reaction's completion using a qualitative method like the Kaiser test.[1] Take a small sample of beads, wash them thoroughly with DMF and DCM, and perform the test.
-
Negative Result (beads remain colorless/yellow): Coupling is complete. Proceed to the washing step.
-
Positive Result (beads turn dark blue): Free amines are still present, indicating incomplete coupling. Extend the reaction time for another hour or perform a second coupling.
-
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove any unreacted reagents and soluble byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Caption: General workflow for a single SPPS cycle using this compound.
Conclusion and Outlook
This compound stands as a highly effective, economical, and versatile coupling reagent for peptide synthesis. Its mechanism promotes high yields and minimal racemization, while the water-solubility of its byproducts streamlines the purification process.[1][4][5] The protocols provided herein, grounded in the established performance of analogous triazine derivatives, offer a robust starting point for researchers. As with any synthetic methodology, empirical optimization for particularly challenging sequences is recommended. By understanding the chemical principles and practical advantages of this reagent, scientists can significantly enhance the efficiency and cost-effectiveness of their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of 2,4-Dichloro-6-methyl-1,3,5-triazine in Modern Medicinal Chemistry: A Guide to Application and Protocol
In the landscape of contemporary drug discovery, the 1,3,5-triazine scaffold stands out as a "privileged structure," a core molecular framework that consistently yields biologically active compounds.[1] Among its derivatives, 2,4-dichloro-6-methyl-1,3,5-triazine emerges as a particularly versatile and strategic building block. Its utility lies in the differential reactivity of its two chlorine atoms, allowing for a controlled, sequential introduction of various nucleophiles. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use.
Understanding the Core: Synthesis and Reactivity of this compound
The journey of leveraging this powerful scaffold begins with its synthesis, most commonly achieved from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2] The introduction of the methyl group is a crucial first step that sets the stage for subsequent, more nuanced reactions.
A prevalent synthetic route involves the reaction of cyanuric chloride with a methylating agent such as methylmagnesium bromide.[2] This initial substitution provides a stable anchor and electronically modifies the triazine ring, influencing the reactivity of the two remaining chlorine atoms.
The cornerstone of this compound's utility is the principle of sequential nucleophilic aromatic substitution (SNAr).[3] The triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, making the carbon atoms susceptible to nucleophilic attack. The two chlorine atoms can be replaced in a stepwise manner by controlling the reaction temperature. The first substitution typically occurs at a lower temperature (e.g., 0-5 °C), while the second, more challenging substitution requires elevated temperatures (e.g., room temperature to reflux).[4]
The methyl group, being electron-donating, slightly reduces the overall electrophilicity of the triazine ring compared to cyanuric chloride. This can subtly influence the reaction conditions required for substitution, a key consideration for the medicinal chemist.
Applications in Drug Discovery: A Scaffold for Innovation
The true power of this compound is realized in its application as a scaffold to build diverse molecular architectures with therapeutic potential. Its derivatives have shown promise in a range of disease areas.
Development of Antiviral Agents: Inhibitors of HIV-1 Reverse Transcriptase
A notable application of this compound is in the synthesis of inhibitors of HIV-1 reverse transcriptase.[5][6] This enzyme is critical for the replication of the human immunodeficiency virus. By sequentially substituting the two chlorine atoms with carefully chosen amine-containing fragments, researchers can construct molecules that fit into the active site of the reverse transcriptase, inhibiting its function and disrupting the viral life cycle.
CNS-Active Agents: Corticotropin-Releasing Hormone (CRH) Antagonists
The scaffold has also been employed in the creation of anilinotriazine corticotropin-releasing hormone (CRH) antagonists.[5] CRH is a key mediator of the stress response, and its dysregulation is implicated in anxiety and depression. The triazine core serves as a rigid platform to orient the necessary pharmacophoric groups to effectively block the CRH receptor.
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step guide for the sequential substitution of this compound. These are foundational procedures that can be adapted for the synthesis of a wide array of derivatives.
Protocol 1: Monosubstitution with a Primary Amine
Objective: To synthesize a 2-amino-4-chloro-6-methyl-1,3,5-triazine derivative.
Materials:
-
This compound
-
Primary amine of interest
-
Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of the primary amine (1.0 eq) and DIEA (1.1 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled triazine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired monosubstituted product.
Protocol 2: Disubstitution with a Second Nucleophile
Objective: To synthesize a 2,4-disubstituted-6-methyl-1,3,5-triazine derivative.
Materials:
-
2-Amino-4-chloro-6-methyl-1,3,5-triazine (from Protocol 1)
-
Second nucleophile (e.g., a different amine, an alcohol, or a thiol)
-
Sodium hydride (for alcohol or thiol nucleophiles) or an appropriate base
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the monosubstituted triazine (1.0 eq) in anhydrous THF or DMF.
-
If using an alcohol or thiol, add sodium hydride (1.1 eq) portion-wise at 0 °C and stir for 30 minutes to form the corresponding alkoxide or thiolate.
-
Add the second nucleophile (1.1 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction carefully with water at 0 °C.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the key reaction and workflow.
Caption: Synthesis of the target scaffold.
Caption: Sequential Nucleophilic Substitution Workflow.
Conclusion: A Versatile Tool for the Medicinal Chemist
This compound represents a powerful and versatile platform in the medicinal chemist's arsenal. Its predictable, temperature-controlled reactivity allows for the rational design and synthesis of diverse compound libraries.[7] The ability to introduce two different points of diversity onto a rigid core makes it an ideal scaffold for exploring structure-activity relationships and optimizing drug candidates. As the quest for novel therapeutics continues, the strategic application of such well-defined chemical tools will undoubtedly continue to play a pivotal role in the discovery of new medicines.
References
- 1. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1973-04-2 [chemicalbook.com]
- 6. cenmed.com [cenmed.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,4-Dichloro-6-methyl-1,3,5-triazine in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Triazine Scaffold in Fluorescent Probe Design
Fluorescent probes are indispensable tools in modern biological and medicinal research, enabling the visualization and quantification of specific molecules and processes within complex biological systems.[1][2] The rational design of these probes hinges on the selection of a versatile chemical scaffold that can be readily modified to tune photophysical properties and introduce specific functionalities. The 1,3,5-triazine ring, particularly asymmetrically substituted derivatives, has emerged as a privileged scaffold in the synthesis of sophisticated fluorescent probes.[3][4]
2,4-Dichloro-6-methyl-1,3,5-triazine is a key building block in this field. Its utility stems from the differential reactivity of the two chlorine atoms, which allows for a stepwise and controlled introduction of different nucleophiles.[5] This sequential substitution is fundamental to constructing fluorescent probes that typically consist of a fluorophore, a linker, and a targeting moiety. This controlled synthetic approach enables the precise tuning of the probe's spectral properties and biological targeting capabilities.[6]
This guide provides an in-depth exploration of the use of this compound in the synthesis of fluorescent probes, covering the underlying chemical principles, detailed experimental protocols, and applications in bioimaging and sensing.
The Chemistry of Dichlorotriazines: A Foundation for Controlled Synthesis
The synthetic utility of this compound is rooted in the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic ring.[7] The electronegative nitrogen atoms in the triazine ring, coupled with the electron- withdrawing chlorine atoms, render the carbon atoms of the ring highly electrophilic and susceptible to nucleophilic attack.[7][8]
The key to the controlled synthesis of asymmetrically substituted triazines lies in the temperature-dependent reactivity of the chlorine atoms. The first chlorine atom can typically be displaced by a nucleophile at a lower temperature (e.g., 0-5 °C), while the substitution of the second chlorine atom requires a higher temperature (e.g., room temperature or elevated temperatures).[5] This differential reactivity allows for the sequential introduction of a fluorophore and then a targeting ligand or another functional group.
Reaction Mechanism: Stepwise Nucleophilic Aromatic Substitution
The covalent attachment of nucleophiles to the dichlorotriazine core proceeds via a two-step SNAr mechanism:
-
Nucleophilic Attack: A nucleophile (e.g., an amine or alcohol from a fluorophore or targeting molecule) attacks one of the electrophilic carbon atoms of the triazine ring, forming a tetrahedral intermediate.
-
Chloride Elimination: Aided by a base, a proton is abstracted from the nucleophile, and the aromaticity of the triazine ring is restored by the departure of a chloride ion.[8]
This stepwise process is central to building complex and functional fluorescent probes.
Synthesis of a Generic Fluorescent Probe: A Step-by-Step Protocol
This protocol outlines a general procedure for the synthesis of a fluorescent probe by sequentially reacting this compound with a fluorophore containing a primary amine and subsequently with a targeting amine.
Materials and Reagents
-
This compound
-
Amino-functionalized fluorophore (e.g., 7-amino-4-methylcoumarin)
-
Targeting amine (e.g., a specific amino acid or peptide)
-
Acetone
-
Water (deionized)
-
Sodium carbonate (Na₂CO₃)
-
DIPEA (N,N-Diisopropylethylamine)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Standard laboratory glassware and stirring equipment
Protocol 1: Synthesis of a Dichlorotriazine-Fluorophore Conjugate
This initial step involves the monosubstitution of this compound with a fluorophore.
-
Dissolution of Amine: Dissolve the amino-functionalized fluorophore (1.0 equivalent) in a mixture of acetone and water.
-
pH Adjustment: Adjust the pH of the solution to approximately 7.0 using a dilute solution of sodium carbonate.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.
-
Dichlorotriazine Addition: In a separate flask, dissolve this compound (1.05 equivalents) in acetone.
-
Reaction: Slowly add the dichlorotriazine solution to the cooled fluorophore solution. Maintain the temperature at 0-5 °C and stir for 2-4 hours.[7]
-
Monitoring: Monitor the reaction progress using TLC.
-
Isolation: Once the reaction is complete, the product can often be precipitated by adding sodium chloride to "salt out" the product.[7] Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol 2: Introduction of the Targeting Moiety
This second step involves the substitution of the remaining chlorine atom with a targeting amine.
-
Dissolution: Dissolve the dichlorotriazine-fluorophore conjugate (1.0 equivalent) from Protocol 1 in THF.
-
Base Addition: Add DIPEA (1.2 equivalents) to the solution.
-
Cooling: Cool the mixture to 0-5 °C.
-
Targeting Amine Addition: Add the targeting amine (1.1 equivalents) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.[5]
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with 0.1 M HCl solution.[5] Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final fluorescent probe.
Workflow for Fluorescent Probe Synthesis
References
- 1. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]
Application Notes & Protocols: The Role of 2,4-Dichloro-6-methyl-1,3,5-triazine in Advanced Polymer Synthesis
Abstract: This technical guide delineates the pivotal role of 2,4-Dichloro-6-methyl-1,3,5-triazine (DCMT) as a versatile building block in modern polymer chemistry. DCMT, an AB₂-type monomer, is distinguished by its 1,3,5-triazine core, which offers exceptional thermal and chemical stability, and two chlorine atoms that can be sequentially substituted under controlled conditions. This unique reactivity enables the rational design and synthesis of complex, well-defined polymer architectures, including hyperbranched polymers and dendritic structures. These polymers are of significant interest due to their globular morphology, low solution viscosity, high solubility, and multivalency, making them ideal candidates for advanced applications in drug delivery, nanomedicine, and high-performance materials.[1][2] This document provides an in-depth exploration of the underlying reaction mechanisms, detailed experimental protocols for synthesis and modification, and expert insights into optimizing these procedures for researchers, scientists, and drug development professionals.
Part 1: Foundational Principles: The Chemistry of this compound
The utility of DCMT in polymer synthesis is fundamentally rooted in the chemistry of its 1,3,5-triazine core. The three nitrogen atoms in the ring act as electron-withdrawing groups, rendering the carbon atoms electrophilic and highly susceptible to nucleophilic aromatic substitution (SₙAr).[3] The key to its application as a polymer building block lies in the differential reactivity of its two chlorine atoms.
Sequential Nucleophilic Aromatic Substitution (SₙAr): A Controllable Process
The substitution of the chlorine atoms on the triazine ring is not random; it is a stepwise process that can be meticulously controlled by temperature.[4][5]
-
First Substitution: The first chlorine atom is highly reactive and can be displaced by a nucleophile (e.g., an amine, alcohol, or thiol) at low temperatures, typically around 0°C.[6]
-
Second Substitution: The introduction of the first nucleophile, which is typically an electron-donating group, reduces the electrophilicity of the triazine ring. This deactivating effect means the second chlorine atom is less reactive. Its substitution requires more forcing conditions, such as elevated temperatures (e.g., room temperature to 50°C or higher) or the use of a more potent nucleophile.[5][7]
This temperature-dependent reactivity is the cornerstone of its use, allowing for the precise construction of polymer architectures.[8] The methyl group on DCMT is chemically inert under these conditions and serves to modulate the solubility and electronic properties of the monomer and the resulting polymer.
Caption: Sequential SₙAr on the DCMT core.
Part 2: Application in Hyperbranched Polymer Synthesis
Hyperbranched polymers (HPs) are three-dimensional macromolecules characterized by a dendritic, highly branched structure.[2] Their unique topology imparts valuable properties such as abundant terminal functional groups, low viscosity, and high solubility.[9] DCMT is an exemplary AB₂ monomer for the one-pot synthesis of HPs through polycondensation with B₂ or B₃ comonomers.
Causality Behind the Protocol: The following protocol describes the synthesis of a hyperbranched poly(amine-ether-triazine) by reacting DCMT (an AB₂ monomer) with a diamine (a B₂ monomer). The one-pot procedure is possible due to the inherent reactivity difference between the two chlorine atoms, which promotes branching over linear chain extension. The reaction is initiated at a temperature where primarily one chlorine reacts. As the temperature is slowly raised, the less reactive second chlorine on the now larger oligomers begins to react, leading to the characteristic hyperbranched structure.
Protocol 1: One-Pot Synthesis of a Hyperbranched Polymer
Objective: To synthesize a hyperbranched polymer via polycondensation of this compound (DCMT) with 4,4'-oxydianiline (ODA).
Materials:
-
This compound (DCMT)
-
4,4'-Oxydianiline (ODA)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
Procedure:
-
Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser, add 4,4'-oxydianiline (5.00 g, 25.0 mmol) and 100 mL of anhydrous NMP. Stir under a nitrogen atmosphere until the ODA is fully dissolved.
-
Monomer Addition: To the stirred solution, add this compound (4.15 g, 25.0 mmol) and anhydrous potassium carbonate (7.60 g, 55.0 mmol) as an acid scavenger.
-
Reaction Progression: Stir the mixture at 120°C for 24 hours under a continuous nitrogen purge. Scientist's Note: The elevated temperature is necessary to drive the substitution of both chlorine atoms in the polycondensation reaction, ensuring high molecular weight and degree of branching.[10]
-
Workup and Precipitation: After cooling to room temperature, pour the viscous reaction mixture slowly into 800 mL of vigorously stirring methanol. A fibrous or powdered precipitate will form.
-
Purification: Allow the precipitate to settle, then collect it by vacuum filtration. Wash the collected solid extensively with deionized water to remove inorganic salts (K₂CO₃, KCl) and then with methanol to remove residual NMP and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C overnight to a constant weight. The final product is a white to off-white powder.
Data Presentation: Expected Polymer Properties
| Property | Expected Value | Method of Analysis |
| Appearance | White to off-white powder | Visual Inspection |
| Solubility | Soluble in NMP, DMSO, DMAc | Solubility Test |
| Number-Average MW (Mₙ) | 15,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 3.5 | GPC |
| Glass Transition Temp (T₉) | 180 - 250 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight-Loss Temp (T₅) | > 400 °C | Thermogravimetric Analysis (TGA) |
Part 3: DCMT as a Branching Unit in Dendron Synthesis
Dendrimers and dendrons are perfectly branched, monodisperse macromolecules with a defined number of peripheral groups.[11] While DCMT is not typically used for a full divergent dendrimer synthesis due to its single non-reactive methyl group, it serves as an excellent starting point for creating multifunctional dendrons that can be subsequently attached to a multivalent core.
Causality Behind the Protocol: This protocol utilizes the temperature-controlled reactivity of DCMT to build a first-generation (G1) dendron.[12][13] The first, more reactive chlorine is substituted at 0°C with a nucleophile carrying a protected functional group (in this case, Boc-protected piperazine). This ensures monosubstitution. The temperature is then raised to allow the second, less reactive chlorine to be substituted by a different nucleophile, creating an asymmetric, functionalized dendron.
Protocol 2: Synthesis of a First-Generation (G1) Dendron
Objective: To synthesize a G1 dendron with orthogonal functional groups using DCMT.
Materials:
-
This compound (DCMT)
-
1-Boc-piperazine
-
3-Aminopropan-1-ol
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step A: First Substitution (Monosubstitution)
-
Dissolve DCMT (1.66 g, 10.0 mmol) in 50 mL of anhydrous DCM in a flask under nitrogen. Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 1-Boc-piperazine (1.86 g, 10.0 mmol) and DIPEA (1.74 mL, 10.0 mmol) in 20 mL of anhydrous DCM.
-
Add the 1-Boc-piperazine solution dropwise to the cold DCMT solution over 30 minutes. Maintain the temperature at 0°C.
-
Stir the reaction at 0°C for 3 hours. Monitor the reaction by TLC until the DCMT is consumed. Scientist's Note: The low temperature and single equivalent of base are critical to prevent disubstitution and favor the formation of the monochloro intermediate.[4]
-
-
Step B: Second Substitution (Dendron Formation)
-
In a separate flask, dissolve 3-aminopropan-1-ol (0.75 g, 10.0 mmol) and DIPEA (1.74 mL, 10.0 mmol) in 20 mL of anhydrous DCM.
-
Add this solution to the reaction mixture from Step A.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Workup and Purification:
-
Dilute the reaction mixture with 50 mL of DCM.
-
Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure G1 dendron.
-
Caption: Workflow for G1 Dendron Synthesis.
Part 4: Post-Polymerization Modification for Drug Development
A key advantage of polymers synthesized from DCMT is the high density of functional groups on their periphery.[2] For the hyperbranched polymer described in Protocol 1, the periphery is rich in primary amine groups from the ODA monomer. These groups are ideal handles for covalent conjugation of therapeutic agents, targeting ligands, or imaging probes, transforming the polymer into a sophisticated drug delivery system.[1][14]
Conceptual Workflow: Drug Conjugation The terminal amine groups can be functionalized using various well-established bioconjugation chemistries. For instance, a drug containing a carboxylic acid can be coupled to the polymer's amine groups using standard peptide coupling reagents like EDC/NHS to form stable amide bonds. This transforms the base polymer into a high-capacity nanocarrier.[15]
Caption: Multifunctional nanocarrier concept.
Conclusion
This compound is a powerful and versatile monomer for the synthesis of advanced polymer architectures. Its defining feature—temperature-controlled, sequential reactivity—provides chemists with a high degree of control over the polymerization process. This enables the straightforward, often one-pot, synthesis of hyperbranched polymers and the rational design of complex dendrons. The resulting polymers, with their unique three-dimensional structures and high density of functionalizable end-groups, are exceptionally well-suited for high-value applications, particularly as nanocarriers in targeted drug delivery and advanced materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the potential of DCMT in their own polymer synthesis and drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Hyperbranched polymers: advances from synthesis to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. Design and synthesis of new s-triazine polymers and their application as nanoparticulate drug delivery systems - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Controlling Selectivity in 2,4-Dichloro-6-methyl-1,3,5-triazine Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,4-dichloro-6-methyl-1,3,5-triazine. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions encountered during the selective functionalization of this versatile triazine core. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of its reactivity and achieve your desired synthetic outcomes with precision and confidence.
I. Understanding the Core Principles of Reactivity
The reactivity of this compound is governed by the electron-deficient nature of the triazine ring, a result of the three electronegative nitrogen atoms. This makes the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). A critical feature of this system is the ability to perform sequential, selective substitutions of the two chlorine atoms. This selectivity is primarily controlled by temperature, owing to the deactivating effect of the first introduced nucleophile on the remaining chloro-substituted carbon.
The general hierarchy of reactivity for the chlorine atoms in a triazine system is as follows: The first substitution is the most facile, followed by the second, which requires more forcing conditions. This principle is the cornerstone of achieving selective monosubstitution.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise when working with this compound.
Q1: I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the monosubstituted product?
A1: Achieving high selectivity for monosubstitution is a common challenge. The key is to carefully control the reaction temperature. The first nucleophilic substitution on a dichlorotriazine is significantly faster than the second. By maintaining a low temperature, typically between 0-5 °C, you can favor the formation of the monosubstituted product.[1][2][3] It is also crucial to use a stoichiometric amount (1.0 equivalent) of your nucleophile. An excess of the nucleophile will inevitably lead to the formation of the di-substituted product.
Q2: My reaction is very slow, even at room temperature. What can I do to increase the reaction rate without compromising selectivity?
A2: If your reaction is sluggish, several factors could be at play. First, ensure your nucleophile is sufficiently reactive. Weaker nucleophiles will naturally react slower. You can often enhance the nucleophilicity of amines and alcohols by using a suitable base to deprotonate them. For instance, using a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA) is common for amine nucleophiles.[4][5] For alcohol nucleophiles, a stronger base like sodium hydride (NaH) might be necessary to form the more reactive alkoxide.[6] Solvent choice also plays a role; polar aprotic solvents like THF, DCM, or acetonitrile can help to dissolve reagents and may accelerate the reaction.[7][8]
Q3: I am observing the formation of an unexpected byproduct. What could be the cause?
A3: Side reactions can occur, most commonly hydrolysis of the chloro-triazine if water is present in the reaction mixture. Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Another possibility is a reaction with the solvent itself if it is nucleophilic (e.g., an alcohol solvent). The choice of a non-reactive solvent is critical. In some cases, with certain nucleophiles, ring-opening of the triazine can occur, although this is less common under standard conditions.
Q4: How do I choose the right base for my reaction?
A4: The choice of base is critical for both activating the nucleophile and neutralizing the HCl generated during the substitution.
-
For amine nucleophiles: Non-nucleophilic organic bases like DIEA or TEA are preferred as they do not compete with the primary nucleophile.[4][5]
-
For alcohol and thiol nucleophiles: A stronger base is often required to generate the corresponding alkoxide or thiolate. Sodium hydride (NaH) is a common choice for this purpose.[6]
-
Inorganic bases: Bases like potassium carbonate (K₂CO₃) can also be used, particularly in polar solvents where they have better solubility.[9]
Q5: What is the best way to monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress.[4][5] By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of the dichlorotriazine and the formation of your product(s). Staining with an appropriate agent (e.g., potassium permanganate or UV visualization) will be necessary if your compounds are not colored. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[4][5]
III. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving specific experimental issues.
Guide 1: Poor Selectivity - Favoring Monosubstitution
Problem: The reaction yields a significant amount of the di-substituted product, and isolating the desired monosubstituted compound is difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor monosubstitution selectivity.
Detailed Steps & Explanations:
-
Temperature is Paramount: The energy barrier for the second substitution is higher than the first.[10] By keeping the temperature low (0-5 °C), you provide enough energy for the first reaction to proceed at a reasonable rate while keeping the second reaction significantly slower.[1][2][3]
-
Stoichiometric Control: Any excess of the nucleophile will drive the reaction towards the di-substituted product once the initial dichlorotriazine is consumed. Accurate measurement of your reagents is crucial.
-
Rate of Addition: For highly reactive nucleophiles, even at low temperatures, localized excesses can occur at the point of addition, leading to di-substitution. A slow, dropwise addition of the nucleophile to a stirred solution of the dichlorotriazine can mitigate this.
-
Choice of Base: Ensure the base itself is not acting as a nucleophile. This is why sterically hindered bases like DIEA are often preferred over less hindered ones like TEA.
Guide 2: Reaction Stagnation or Low Yield
Problem: The reaction does not proceed to completion, or the yield of the desired product is low, even after extended reaction times.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stagnated reactions or low yields.
Detailed Steps & Explanations:
-
Nucleophile Activation: As mentioned, weak nucleophiles like alcohols and phenols often require deprotonation to become potent enough to attack the triazine ring efficiently. The resulting alkoxide or phenoxide is a much stronger nucleophile.
-
Preventing Hydrolysis: this compound is susceptible to hydrolysis, which consumes the starting material and forms hydroxy-triazine byproducts.[11] The use of anhydrous solvents and an inert atmosphere is critical to prevent this side reaction.
-
Solvent Effects: The solvent plays a crucial role in dissolving the reactants and stabilizing the transition state of the SNAr reaction. Polar aprotic solvents are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) without strongly solvating the nucleophile, which would decrease its reactivity.[7][8]
-
Temperature Increase (for second substitution): If you are attempting the second substitution and the reaction is slow, a moderate increase in temperature (e.g., to room temperature or slightly above) is typically required.[2][3]
IV. Experimental Protocols
The following are generalized, step-by-step protocols for the selective substitution of this compound.
Protocol 1: Selective Monosubstitution with an Amine Nucleophile
Materials:
-
This compound
-
Amine nucleophile (1.0 eq)
-
N,N-Diisopropylethylamine (DIEA) (1.0-1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine nucleophile (1.0 eq) and DIEA (1.0-1.1 eq) in a small amount of anhydrous DCM.
-
Add the amine/DIEA solution dropwise to the stirred triazine solution over 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting triazine is consumed, dilute the reaction mixture with DCM.
-
Wash the organic layer with water several times to remove DIEA salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude monosubstituted product.
-
Purify the product as necessary, typically by column chromatography or recrystallization.
Protocol 2: Subsequent Disubstitution with a Second Nucleophile
Materials:
-
Monosubstituted-chloro-methyl-triazine (from Protocol 1)
-
Second nucleophile (1.0-1.1 eq)
-
Appropriate base (e.g., DIEA for amines, NaH for alcohols)
-
Anhydrous solvent (DCM, THF, or DMF)
Procedure:
-
Dissolve the monosubstituted-chloro-methyl-triazine (1.0 eq) in the appropriate anhydrous solvent under an inert atmosphere.
-
Add the second nucleophile (1.0-1.1 eq) and the corresponding base.
-
Allow the reaction to stir at room temperature. For less reactive nucleophiles, gentle heating (e.g., 40-60 °C) may be necessary.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Perform an appropriate aqueous workup to remove the base and salts.
-
Dry the organic layer, concentrate, and purify the di-substituted product.
V. Data Summary
The following table provides a general overview of the reaction conditions for achieving selectivity. Actual conditions may vary depending on the specific nucleophile used.
| Substitution Stage | Typical Temperature | Nucleophile Equivalents | Typical Base | Common Solvents |
| Monosubstitution | 0 - 5 °C | 1.0 | DIEA, TEA, K₂CO₃ | DCM, THF, Acetone |
| Disubstitution | Room Temp to 60 °C | 1.0 - 1.1 | DIEA, NaH | DCM, THF, DMF |
VI. References
-
Marques, B. D. S., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. 10
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. 12
-
Cuthbertson, W. F. R., & Moffat, J. S. (1953). Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. Journal of the Chemical Society (Resumed), 561-564. 13
-
Wang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3536-3545. 14
-
Ren, S., et al. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry-A European Journal, 26(18), 3945-3955. 15
-
Marjani, K., & Shirinkam, S. (2018). The influence of temperature on the kinetics of concurrent hydrolysis and methanolysis reactions of a monochlorotriazine reactive dye. Journal of the Serbian Chemical Society, 83(5), 591-599. 16
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. 17
-
Sheyi, R., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 541. 4
-
BenchChem. (2025). A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Derivatives in Peptide Synthesis. 18
-
BenchChem. (2025). The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers. 6
-
BenchChem. (2025). mechanism of nucleophilic substitution on dichloro-s-triazines. 19
-
da Silva, V. M., et al. (2004). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 9(8), 633-644. 20
-
Khlebnikov, V. (2019). How could i loss a metoxyl group on 2,4-Dichloro-6-methoxy-1,3,5-triazine?. ResearchGate. 3
-
BenchChem. (n.d.). 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine. 21
-
Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(3), 64-73. 22
-
Desai, K. R., & Mistry, K. R. (2012). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica, 4(2), 631-638. 9
-
Chemical structure of dichlorotriazine. (n.d.). ResearchGate. 11
-
PubChem. (n.d.). This compound. 23
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2004). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 9(8), 633-644. 24
-
Al-Tel, T. H. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(11), 2946. 25
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. zenodo.org [zenodo.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | 90723-86-7 | Benchchem [benchchem.com]
- 22. arkat-usa.org [arkat-usa.org]
- 23. PubChemLite - this compound (C4H3Cl2N3) [pubchemlite.lcsb.uni.lu]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2,4-Dichloro-6-methyl-1,3,5-triazine Derivatives
Welcome to the technical support center for the purification of 2,4-dichloro-6-methyl-1,3,5-triazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during the purification of this versatile chemical intermediate. Our focus is on delivering scientifically sound, field-proven methodologies to ensure you achieve the desired purity for your critical applications.
Understanding the Chemistry of Purification
This compound is a highly reactive compound, a characteristic that makes it a valuable synthon but also presents unique purification challenges. The two chlorine atoms are susceptible to nucleophilic substitution, and the triazine ring itself can be prone to hydrolysis. Effective purification strategies must therefore not only separate the target molecule from reaction byproducts and unreacted starting materials but also prevent its degradation.
The primary impurities often encountered stem from the synthesis process, which typically involves the reaction of cyanuric chloride with a methylating agent, such as a methyl Grignard reagent. Potential impurities include:
-
Unreacted Cyanuric Chloride: A common starting material that may persist if the reaction does not go to completion.
-
Monochloro- and Trichloromethyltriazine Derivatives: Resulting from incomplete or over-methylation.
-
Hydrolysis Products: The chlorine atoms on the triazine ring can be displaced by water or hydroxide ions, leading to the formation of less reactive and more polar hydroxy-triazine derivatives.[1]
-
Biphenyls: If a Grignard reagent is used in the synthesis, coupling of the Grignard reagent with unreacted aryl halides can lead to biphenyl impurities.[2]
This guide will address the most common issues in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.
Troubleshooting Guide & FAQs
Question 1: My purified this compound is a yellow solid, but I expect a white to off-white product. What is the likely cause and how can I fix it?
Answer:
A yellow coloration in your final product often indicates the presence of persistent, colored impurities that co-purify with your target molecule. This is a common issue when standard purification methods like recrystallization are not sufficient to remove all byproducts.
Possible Causes and Solutions:
-
Residual Palladium Catalyst: If your synthesis involved a palladium-catalyzed cross-coupling reaction, residual palladium species can impart a yellow or dark color to the product.
-
Highly Conjugated Byproducts: Minor side reactions can sometimes produce highly colored, conjugated impurities that are difficult to remove.
-
Oxidation Products: Some triazine derivatives can be sensitive to air and may form colored oxides.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Reaction Conditions for 2,4-Dichloro-6-methyl-1,3,5-triazine
Welcome to the technical support center for the synthesis and application of 2,4-dichloro-6-methyl-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimization of reaction conditions for this versatile chemical intermediate. Here, we address common challenges and frequently asked questions to ensure the successful and efficient execution of your experiments.
I. Introduction to this compound
This compound is a key building block in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the differential reactivity of the two chlorine atoms, allowing for sequential nucleophilic substitutions to create a diverse range of functionalized molecules.[1][2] This guide will focus on the primary synthetic routes and provide practical solutions to common experimental hurdles.
II. Core Synthesis Methodologies & Optimization
The most prevalent and direct method for the synthesis of this compound is the reaction of cyanuric chloride with a methylating agent. The two primary approaches are the Grignard reaction and the Friedel-Crafts alkylation.
A. Grignard Reaction: A Detailed Protocol and Considerations
The Grignard reaction offers a direct and often high-yield pathway to introduce the methyl group onto the triazine ring.[3]
Reaction Scheme:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, prepare a solution of cyanuric chloride (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Grignard Reagent Addition: Cool the cyanuric chloride solution to 0 °C in an ice bath. Add a solution of methylmagnesium bromide (1.0 - 1.1 eq.) in THF dropwise via the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cautiously quench the reaction mixture by pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive Grignard reagent due to moisture. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Use freshly prepared or titrated Grignard reagent. |
| Low reaction temperature. | While initial addition is at 0 °C to control the exotherm, the reaction may require warming to room temperature for completion. | |
| Formation of di- and tri-methylated byproducts | Excess Grignard reagent. | Use a stoichiometric amount or a slight excess (up to 1.1 equivalents) of the Grignard reagent. Slow, dropwise addition at low temperature is crucial for selectivity.[3] |
| Localized high concentrations of Grignard reagent. | Ensure efficient stirring throughout the addition of the Grignard reagent. | |
| Formation of hydroxy-triazine impurities | Incomplete quenching or exposure to water before quenching. | Quench the reaction mixture thoroughly with a saturated ammonium chloride solution. Perform the workup promptly.[4] |
| Difficult purification | Similar polarity of the product and byproducts. | Utilize a long chromatography column and a shallow solvent gradient for better separation. Recrystallization may be an effective alternative if a suitable solvent is found. |
B. Friedel-Crafts Alkylation: An Alternative Approach
While less common for simple alkylation of cyanuric chloride, the Friedel-Crafts reaction provides an alternative synthetic route, particularly in industrial settings.[5]
Reaction Scheme (Illustrative):
-
Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required.
-
Methylating Agent: A suitable methylating agent, such as methyl chloride or dimethyl sulfate, is used.
-
Solvent: An inert solvent, such as dichloromethane or carbon disulfide, is typically employed.
-
Temperature Control: The reaction can be exothermic and may require careful temperature control to prevent over-alkylation and side reactions.
III. Frequently Asked Questions (FAQs)
Q1: How can I be sure my Grignard reagent is active?
A1: The quality of the Grignard reagent is paramount. It is highly sensitive to moisture and air. It is recommended to either use a freshly prepared reagent or titrate a commercially available solution before use. A common titration method involves using a known amount of a proton source, like menthol, with an indicator such as 1,10-phenanthroline.
Q2: What is the best way to monitor the reaction progress?
A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a non-polar solvent system, such as hexane/ethyl acetate, as the eluent. The product, this compound, will be more polar than the starting material, cyanuric chloride. For more quantitative analysis during optimization, GC-MS is the preferred method.[6]
Q3: My final product is an oil, but I expected a solid. What should I do?
A3: Pure this compound is a solid at room temperature. If you obtain an oil, it is likely due to the presence of impurities, such as residual solvent or side products. Attempt to purify the product further using column chromatography or try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (e.g., hexane) and then cooling it slowly.
Q4: Can I use other methylating agents for the Grignard reaction?
A4: Methylmagnesium chloride or methylmagnesium iodide can also be used. Methylmagnesium bromide is often preferred due to its balance of reactivity and stability.
Q5: What are the key safety precautions for this synthesis?
A5: Cyanuric chloride is a corrosive and moisture-sensitive solid. Grignard reagents are highly flammable and react violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Ensure that all glassware is dry and the reaction is conducted under an inert atmosphere.
IV. Analytical Characterization
Accurate characterization of the final product is crucial for confirming its identity and purity.
| Analytical Technique | Expected Results for this compound |
| ¹H NMR | A sharp singlet in the aliphatic region (around 2.5-3.0 ppm) corresponding to the methyl protons. |
| ¹³C NMR | Three distinct signals: one for the methyl carbon, and two for the triazine ring carbons (one attached to the methyl group and two equivalent carbons attached to the chlorine atoms).[7] |
| GC-MS | A single major peak in the gas chromatogram with a mass spectrum showing the molecular ion peak (m/z) and the characteristic isotopic pattern for a molecule containing two chlorine atoms.[7] |
V. Visualization of Key Processes
Workflow for Grignard Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound via the Grignard reaction.
Troubleshooting Logic for Low Yield in Grignard Synthesis
Caption: A logical flow for troubleshooting low yields in the Grignard synthesis of this compound.
VI. References
-
On the Hydrolysis of Cyanuric Chloride. J-Stage. [URL not available]
-
This compound. SpectraBase. [URL not available]
-
Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. ResearchGate. [URL not available]
-
2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. ResearchGate. [URL not available]
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers. --INVALID-LINK--
-
Process for the preparation of 2,4-diaryl-6-o-hydroxyphenyl-1,3,5-triazine derivatives in the presence of a protic acid catalyst. Google Patents. [URL not available]
-
CYANURIC CHLORIDE. [URL not available]
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC - NIH. --INVALID-LINK--
-
What are the Synthesis Methods and Applications of 2,4-Dichloro-6-phenyl-1,3,5-triazine?. [URL not available]
-
Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. Google Patents. --INVALID-LINK--
-
Impact of trace elements in the grignard reaction. Google Patents. --INVALID-LINK--
-
SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. --INVALID-LINK--
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. --INVALID-LINK--
-
Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. --INVALID-LINK--
-
Cyanuric chloride. Wikipedia. --INVALID-LINK--
-
2,4-Dichloro-1,3,5-triazine synthesis. ChemicalBook. --INVALID-LINK--
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC - NIH. --INVALID-LINK--
-
SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. --INVALID-LINK--
-
This compound(1973-04-2) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--
-
Synthesis of 2,4-dichloro-6-mesitoxy-1,3,5-triazine. PrepChem.com. --INVALID-LINK--
-
A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Derivatives in Peptide Synthesis. Benchchem. --INVALID-LINK--
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. --INVALID-LINK--
-
Selectivity in the Grignard Reaction with Silanes. ResearchGate. [URL not available]
-
Will chlorobenzene and methyl magnesium bromide react together? If so, what would be produced?. Quora. --INVALID-LINK--
-
Technical Guide: Certificate of Analysis for 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5. Benchchem. --INVALID-LINK--
-
2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. [URL not available]
-
US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines. Google Patents. --INVALID-LINK--
-
Wiley-VCH 2008 - Supporting Information. [URL not available]
-
Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. PMC - PubMed Central. --INVALID-LINK--
-
Synthesis, characterization, thermal stability and kinetics of thermal degradation of novel polymers based-s-triazine Schiff base. ResearchGate. [URL not available]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). PMC - NIH. --INVALID-LINK--
-
The Thermal Decomposition of Thirty Commercially Available Materials at 300C. DTIC. --INVALID-LINK--
-
Thermal Stability of Drugs. NETZSCH Analyzing & Testing. --INVALID-LINK--
-
METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES. European P - IRIS. --INVALID-LINK--
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the Hydrolysis of Cyanuric Chloride [jstage.jst.go.jp]
- 5. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
Navigating the Selective Chemistry of 2,4-Dichloro-6-methyl-1,3,5-triazine: A Guide to Avoiding Di-substitution
Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-methyl-1,3,5-triazine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve selective monosubstitution and avoid the common pitfall of di-substitution in your reactions. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to ensure your success.
Understanding the Reactivity of this compound
The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the triazine ring, caused by the three electronegative nitrogen atoms, makes the carbon atoms attached to the chlorine atoms highly susceptible to nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism.[1]
A critical feature of this chemistry is the ability to control the sequential substitution of the two chlorine atoms. The first substitution occurs readily at low temperatures. However, the introduction of an electron-donating nucleophile deactivates the triazine ring, making the second chlorine atom less reactive. This difference in reactivity is the key to achieving selective monosubstitution.[1][2]
The presence of the methyl group at the 6-position, being a weakly electron-donating group, slightly modulates the reactivity of the two chlorine atoms compared to a symmetrical triazine like cyanuric chloride. While both chlorine atoms are still highly reactive, the methyl group's influence should be considered when optimizing reaction conditions.
Troubleshooting Guide: Why am I getting di-substituted product?
This section addresses the most common reasons for the undesired formation of di-substituted products and provides actionable solutions.
Issue 1: Reaction Temperature is Too High
Causality: The energy barrier for the second substitution is higher than the first. If the reaction temperature is elevated, there is sufficient energy to overcome this barrier, leading to the formation of the di-substituted product. The first nucleophilic substitution on dichlorotriazines is typically favored at low temperatures (around 0 °C), while the second substitution requires higher temperatures (room temperature or above).[1][3]
Solution:
-
Strict Temperature Control: Maintain the reaction temperature at or below 0 °C, especially during the addition of the nucleophile. Use an ice-salt bath for temperatures below 0 °C if necessary.
-
Slow, Controlled Addition: Add the nucleophile dropwise to the solution of this compound. This helps to dissipate any localized heat generated during the exothermic reaction.
Issue 2: Incorrect Stoichiometry
Causality: Using an excess of the nucleophile will drive the reaction towards di-substitution, as there will be unreacted nucleophile available to react with the monosubstituted product.
Solution:
-
Precise Molar Ratios: Use a strict 1:1 molar ratio of this compound to your nucleophile.[3] Carefully calculate and measure the amounts of your reactants.
-
High Purity Reagents: Ensure the purity of your starting materials. Impurities can affect the true stoichiometry of the reaction.
Issue 3: Inefficient Mixing or Localized High Concentrations
Causality: Poor mixing can lead to localized areas of high nucleophile concentration. In these areas, the rate of the second substitution can be significantly increased, leading to the formation of the di-substituted product even at low overall temperatures.
Solution:
-
Vigorous Stirring: Ensure efficient and continuous stirring throughout the reaction, especially during the addition of the nucleophile.
-
Appropriate Solvent Volume: Use a sufficient volume of solvent to ensure proper dissolution and mixing of the reactants.
Issue 4: Reaction Time is Too Long
Causality: Even at low temperatures, the second substitution can occur, albeit at a much slower rate. Leaving the reaction to stir for an extended period after the monosubstitution is complete can lead to a gradual increase in the amount of di-substituted product.
Solution:
-
Reaction Monitoring: Closely monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[4] Once the starting material is consumed and the monosubstituted product is the major component, proceed with the work-up.
-
Quenching the Reaction: Once the desired level of conversion to the monosubstituted product is achieved, quench the reaction by adding a proton source (e.g., water or a saturated aqueous solution of ammonium chloride) to neutralize any remaining reactive species.[1]
Frequently Asked Questions (FAQs)
Q1: How does the methyl group on this compound affect its reactivity compared to cyanuric chloride?
The methyl group is a weak electron-donating group. In comparison to the three electron-withdrawing chlorine atoms in cyanuric chloride, the methyl group in this compound slightly reduces the overall electrophilicity of the triazine ring. However, the two remaining chlorine atoms are still on a highly electron-deficient ring, making them very susceptible to nucleophilic attack. The fundamental principle of sequential, temperature-controlled substitution remains the same. The key difference is that the deactivation of the ring after the first substitution might be slightly less pronounced than in cyanuric chloride, making strict temperature control even more critical to prevent di-substitution.
Q2: What is the best way to monitor the reaction to ensure I stop it at the monosubstitution stage?
Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction.[4] You should spot the reaction mixture alongside your starting material (this compound) and, if available, a standard of the desired monosubstituted product. As the reaction progresses, you will observe the disappearance of the starting material spot and the appearance of a new, typically more polar, spot for the monosubstituted product. A third, even more polar spot may appear if di-substitution is occurring. By carefully observing the relative intensities of these spots, you can determine the optimal time to stop the reaction.
Data Presentation: Typical TLC Profile
| Compound | Polarity | Typical Rf Value (e.g., 20% Ethyl Acetate in Hexane) |
| This compound | Least Polar | High (e.g., 0.8) |
| Monosubstituted Product | Moderately Polar | Intermediate (e.g., 0.5) |
| Di-substituted Product | Most Polar | Low (e.g., 0.2) |
Note: Rf values are highly dependent on the specific nucleophile and the TLC solvent system used.
Q3: How can I use NMR spectroscopy to confirm the formation of the monosubstituted product and check for di-substitution?
Proton (¹H) and Carbon (¹³C) NMR spectroscopy are powerful tools for characterizing your products.
-
¹H NMR: You will see new signals corresponding to the protons of your introduced nucleophile. The integration of these signals relative to the methyl protons of the triazine ring (a singlet) can help confirm the 1:1 stoichiometry of the substitution. In the case of di-substitution, the integration ratio of the nucleophile's protons to the triazine's methyl protons will be higher.
-
¹³C NMR: The triazine ring carbons have characteristic chemical shifts. In the starting material, the two chlorine-bearing carbons will be equivalent. After monosubstitution, the symmetry is broken, and you will observe distinct signals for the two remaining triazine carbons (one still attached to chlorine and one attached to the new nucleophile). In the di-substituted product, you will again see a change in the chemical shifts, and depending on whether the two nucleophiles are the same, you might see a return to a more symmetrical pattern.
Q4: What is the role of the base in the reaction, and which one should I choose?
The nucleophilic substitution reaction liberates one equivalent of hydrochloric acid (HCl) for each chlorine atom that is replaced. The base is added to neutralize this HCl, preventing it from protonating your nucleophile (especially if it's an amine) and rendering it unreactive. Common bases include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).[5][6] The choice between them often comes down to practical considerations such as boiling point and ease of removal during work-up. DIEA is often preferred due to its bulkiness, which makes it less likely to act as a nucleophile itself.
Experimental Protocols
Here are detailed, step-by-step methodologies for the monosubstitution of this compound with common nucleophiles.
Protocol 1: Monosubstitution with an Amine
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine nucleophile (1.0 equivalent)
-
N,N-diisopropylethylamine (DIEA) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the amine nucleophile (1.0 eq.) and DIEA (1.1 eq.) in anhydrous DCM.
-
Add the amine/DIEA solution dropwise to the stirred triazine solution at 0 °C over 15-30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 20% ethyl acetate in hexane mobile phase). The reaction is typically complete within 30-60 minutes for aliphatic amines and may take longer for less nucleophilic aromatic amines.[7]
-
Once the starting material is consumed, quench the reaction by adding cold water.
-
Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude monosubstituted product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Monosubstitution with an Alcohol
Materials:
-
This compound
-
Alcohol nucleophile (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
To a stirred suspension of NaH (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the alcohol nucleophile (1.0 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the sodium alkoxide.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF and cool to 0 °C.
-
Transfer the freshly prepared alkoxide solution to the triazine solution via cannula at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 3: Monosubstitution with a Thiol
Materials:
-
This compound
-
Thiol nucleophile (1.0 equivalent)
-
N,N-diisopropylethylamine (DIEA) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the thiol nucleophile (1.0 eq.) and DIEA (1.1 eq.) in anhydrous DCM.
-
Add the thiol/DIEA solution dropwise to the stirred triazine solution at 0 °C over 15-30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography on silica gel if necessary.
Visualization of Key Concepts
Reaction Mechanism
Caption: The SNAr mechanism for monosubstitution on this compound.
Experimental Workflow for Monosubstitution
Caption: A generalized workflow for achieving selective monosubstitution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of Substituted 1,3,5-Triazines
Introduction
The 1,3,5-triazine core is a privileged scaffold in modern chemistry, serving as the foundation for a vast array of compounds in medicinal chemistry, materials science, and agriculture.[1][2] The most common and versatile starting material for these syntheses is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[1][3] Its popularity stems from its low cost and the ability to undergo sequential, controlled nucleophilic aromatic substitution (SNAr) reactions.[3]
However, the seemingly straightforward nature of this chemistry belies several common challenges that researchers frequently encounter. Issues such as poor yields, formation of product mixtures, and purification difficulties can impede progress. This guide is designed to serve as a technical support resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common problems in the synthesis of substituted triazines, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Foundational Principles - The Chemistry of Cyanuric Chloride
Understanding the reactivity of cyanuric chloride is paramount to troubleshooting its chemistry. The three chlorine atoms on the triazine ring are not equally reactive. They can be displaced sequentially by nucleophiles, and this differential reactivity is primarily controlled by temperature.[1][4][5]
-
The First Substitution: Occurs readily at low temperatures (typically 0–5 °C). The two remaining chlorine atoms and the electron-withdrawing triazine ring strongly activate the carbon for nucleophilic attack.[5][6][7]
-
The Second Substitution: Requires moderately higher temperatures (often room temperature, ~20–40 °C). The first nucleophile donates electron density into the ring, making it less electrophilic and thus deactivating it towards further attack.[5][8][9]
-
The Third Substitution: Necessitates significantly more forcing conditions, such as elevated temperatures or even reflux (often >70 °C), as the ring is further deactivated by the second incoming nucleophile.[1][6][9]
This stepwise, temperature-dependent reactivity is the key to selectively synthesizing mono-, di-, or tri-substituted triazines.
Diagram: Sequential Substitution of Cyanuric Chloride
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemcess.com [chemcess.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization of Unexpected Byproducts in Triazine Synthesis
Welcome to the Technical Support Center for troubleshooting unexpected byproduct formation in triazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of 1,2,4- and 1,3,5-triazine derivatives. Here, we provide in-depth, field-proven insights and actionable protocols to identify, characterize, and mitigate the formation of unwanted byproducts.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common classes of unexpected byproducts in 1,3,5-triazine synthesis starting from cyanuric chloride?
When synthesizing substituted 1,3,5-triazines from cyanuric chloride, the most prevalent byproducts arise from incomplete substitution and hydrolysis.[1][2][3] The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution.[3] This can lead to a mixture of mono-, di-, and tri-substituted products, especially if the reaction conditions are not optimized for the final, more challenging substitution step.[3][4]
Hydrolysis of the highly reactive chlorotriazine intermediates is another major concern.[2][5][6] The presence of water or other protic solvents, even in trace amounts, can lead to the formation of hydroxytriazines (e.g., 2,4-dichloro-6-hydroxy-1,3,5-triazine) and ultimately cyanuric acid.[1][2] The rate of hydrolysis is significantly influenced by temperature and pH.[2][5][7]
FAQ 2: In the synthesis of 1,2,4-triazines from unsymmetrical dicarbonyl compounds, I'm observing two distinct product spots on my TLC that have very similar Rf values. What is the likely cause?
This is a classic case of regioisomer formation.[8][9] When an unsymmetrical 1,2-dicarbonyl compound reacts with an amidrazone, the condensation can occur at either of the two non-equivalent carbonyl groups, leading to a mixture of two different 1,2,4-triazine isomers.[8][9] These isomers often have very similar polarities, making their separation by standard column chromatography challenging.[8]
FAQ 3: My final triazine product shows signs of degradation, especially during work-up and purification. What could be happening?
The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic attack, which can lead to ring-opening, particularly under harsh acidic or basic conditions.[8][10] If your purification involves strongly acidic or basic washes, or if you are heating the product for extended periods, you may be promoting hydrolysis or other degradation pathways.[8] The stability of the triazine ring is highly dependent on its substituents; electron-withdrawing groups can increase its susceptibility to nucleophilic attack.[8]
FAQ 4: I am attempting a Pinner-type triazine synthesis, and the yield is consistently low with a complex mixture of byproducts. What are the critical parameters to control?
The Pinner triazine synthesis, which involves the reaction of amidines with phosgene or its equivalents, requires careful control of reaction conditions.[11][12] A critical step is the formation of the Pinner salt (an imino ester salt) from a nitrile precursor in the presence of acid and an alcohol.[13][14] These salts can be unstable, and low temperatures are often necessary to prevent their decomposition into amides and alkyl chlorides.[13] The presence of moisture is also detrimental as it can lead to the hydrolysis of intermediates.
Section 2: Troubleshooting Guides
Guide 1: Issue - Presence of Multiple Products in the Synthesis of Substituted 1,3,5-Triazines from Cyanuric Chloride
Symptoms:
-
LC-MS analysis shows multiple peaks corresponding to mono-, di-, and tri-substituted triazine species.
-
NMR spectrum of the crude product is complex, with overlapping signals.
-
Difficulty in purifying the desired tri-substituted product.
Root Cause Analysis: The sequential substitution of chlorine atoms on cyanuric chloride becomes progressively more difficult due to the decreasing electrophilicity of the triazine ring with each added nucleophile.[3] The final substitution often requires more forcing conditions (higher temperature, longer reaction time) than the first two.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete substitution of cyanuric chloride.
Detailed Protocols:
Protocol 2.1.1: Stepwise Temperature Gradient for Sequential Substitution
-
First Substitution: Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone, THF). Cool the solution to 0-5 °C.
-
Add the first nucleophile (1.0 eq) dropwise, maintaining the temperature. Allow the reaction to stir for 1-2 hours at this temperature.
-
Second Substitution: Warm the reaction mixture to room temperature (20-25 °C).
-
Add the second nucleophile (1.0 eq) and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Third Substitution: Heat the reaction mixture to reflux.
-
Add the third nucleophile (1.0-1.2 eq) and maintain reflux until the di-substituted intermediate is consumed.[3]
Guide 2: Issue - Formation of Regioisomers in 1,2,4-Triazine Synthesis
Symptoms:
-
1H or 13C NMR shows two sets of signals for the triazine core and its substituents.
-
Co-elution of products during column chromatography.
-
Difficulty in obtaining a sharp melting point for the final product.
Root Cause Analysis: The formation of regioisomers is governed by a competition between the steric and electronic effects of the substituents on the unsymmetrical dicarbonyl compound.[9] The more electrophilic carbonyl carbon will preferentially react with the terminal nitrogen of the amidrazone.[9]
Strategies for Controlling Regioselectivity:
| Strategy | Principle | Experimental Considerations |
| Electronic Control | Enhance the electrophilicity of one carbonyl group over the other using electron-withdrawing groups. | This is an inherent property of the starting material. Choose substrates where a significant electronic difference exists between the two carbonyls. |
| Steric Control | Introduce a bulky substituent near one carbonyl group to sterically hinder the approach of the nucleophile.[8] | Modify the dicarbonyl starting material to include a sterically demanding group (e.g., t-butyl, phenyl) adjacent to one of the carbonyls. |
| Reaction Condition Optimization | Varying solvent polarity and temperature can influence the transition state energies for the two possible reaction pathways.[8] | Screen a range of solvents from non-polar (e.g., toluene) to polar (e.g., ethanol) at different temperatures (from 0 °C to reflux). |
| pH Control | The pH can affect the protonation state of the reactants, influencing their reactivity.[9] | Buffer the reaction mixture in the weakly acidic to neutral range. |
Protocol 2.2.1: Analytical Separation of Regioisomers
If a mixture of regioisomers is unavoidable, separation is necessary for characterization and further use.
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related isomers.[8][15]
-
Column: Use a high-resolution reverse-phase (e.g., C18) or normal-phase column.
-
Method Development: Start with a shallow gradient of a suitable solvent system (e.g., acetonitrile/water for reverse-phase or hexane/isopropanol for normal-phase). Optimize the gradient and flow rate to achieve baseline separation.
-
-
Fractional Crystallization: This technique can be attempted if the isomers have different solubilities in a particular solvent.[8] This is often a trial-and-error process involving screening various solvents and solvent mixtures.
Section 3: Characterization of Unexpected Byproducts
The definitive identification of unexpected byproducts requires a combination of analytical techniques.
Workflow for Byproduct Identification:
Caption: General workflow for the identification of unknown byproducts.
Key Analytical Techniques and Expected Observations:
| Technique | Application in Triazine Byproduct Analysis |
| LC-MS | Provides the molecular weight of the byproduct, which is the first crucial piece of information. Can help identify hydrolysis products (addition of 18 amu, loss of HCl), or incomplete substitution products. |
| 1H & 13C NMR | Gives detailed structural information. The chemical shifts and coupling patterns can help differentiate between isomers and identify the positions of substituents. The presence of new signals can indicate the formation of byproducts.[16][17] |
| FT-IR | Useful for identifying specific functional groups. For example, a broad peak around 3200-3500 cm-1 could indicate the presence of an -OH group from a hydrolysis byproduct. The C=N stretching of the triazine ring is also observable. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the byproduct, allowing for the determination of its elemental composition. This is invaluable for confirming the identity of a proposed structure. |
| Gas Chromatography (GC) | Suitable for the analysis of volatile and thermally stable triazines and byproducts. Often coupled with a mass spectrometer (GC-MS).[15] |
References
- 1. Triazine - Wikipedia [en.wikipedia.org]
- 2. chemcess.com [chemcess.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyanuric chloride | C3Cl3N3 | CID 7954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pinner Triazine Synthesis [drugfuture.com]
- 12. wikiwand.com [wikiwand.com]
- 13. Pinner reaction - Wikipedia [en.wikipedia.org]
- 14. Pinner Reaction [organic-chemistry.org]
- 15. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Peptide Coupling Reagents: Profiling 2,4-Dichloro-6-methyl-1,3,5-triazine (DCMT) Against Industry Standards
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a cornerstone of innovation. The formation of the amide bond, the very backbone of a peptide, is a deceptively simple reaction on paper but a complex challenge in practice. The choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and the preservation of stereochemical integrity.
This guide provides an in-depth, objective comparison of the triazine-based coupling reagent, 2,4-dichloro-6-methyl-1,3,5-triazine (DCMT), with other stalwart classes of reagents. While direct, extensive comparative data for DCMT is emerging, we can extrapolate its performance based on robust data from its close and widely studied analogues, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).[1][2] This analysis is supported by mechanistic insights, experimental protocols, and performance data to empower researchers in making informed decisions for their synthetic strategies.
The Central Challenge: Efficient Amide Bond Formation with High Fidelity
The goal of peptide synthesis is to form an amide bond between the carboxyl group of one amino acid and the amino group of another. This requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack. An ideal coupling reagent must achieve this activation rapidly and efficiently, without inducing side reactions, particularly racemization—the loss of chiral purity at the α-carbon of the amino acid.[1] Racemization can lead to diastereomeric impurities that are difficult to separate and can drastically alter a peptide's biological activity.[1]
The Triazine Contender: Understanding this compound (DCMT)
DCMT belongs to the family of triazine-based coupling reagents, which are valued for their efficiency, low cost, and operational simplicity.[1][3] These reagents offer a compelling alternative to more traditional coupling agents.
Mechanism of Action
The mechanism for DCMT is analogous to other triazine-based coupling reagents like CDMT and its derivative DMTMM.[1][4] The process begins with the activation of the N-protected amino acid by DCMT in the presence of a non-nucleophilic tertiary base, such as N-methylmorpholine (NMM). This reaction forms a highly reactive triazinyl active ester. The nucleophilic attack by the free amine of the N-terminal protected amino acid on this active ester leads to the formation of the desired peptide bond and the release of a water-soluble triazine byproduct.[1][4] This water solubility is a key advantage, as it greatly simplifies the purification process.[1]
Head-to-Head: DCMT vs. The Field
The efficacy of a coupling reagent is best judged by its performance against established alternatives. Here, we compare the anticipated performance of DCMT and its triazine analogues against three major classes of coupling reagents: Carbodiimides, Phosphonium Salts, and Aminium/Uronium Salts.
| Feature | Triazines (e.g., DCMT, DMTMM) | Carbodiimides (DCC, DIC, EDC) | Phosphonium Salts (PyBOP) | Aminium/Uronium Salts (HATU, HBTU) |
| Reactivity | High | Moderate | Very High | Very High to Excellent |
| Racemization Risk | Low[1][3][4] | High (Additives like HOBt/Oxyma required)[5] | Low[6] | Low to Very Low (HATU > HBTU)[7][8] |
| Byproduct Nature | Water-soluble, easy removal[1] | Insoluble (DCU) or water-soluble (EDU) | Water-soluble | Water-soluble |
| Workup/Purification | Simple aqueous wash | Filtration for DCU; aqueous wash for EDU | Aqueous wash | Aqueous wash |
| Handling/Safety | Generally stable and safe | DCC is a potent skin sensitizer | Safer than BOP (no HMPA byproduct) | HOBt/HOAt-based reagents are potentially explosive[5] |
| Cost-Effectiveness | High (generally economical)[1][9] | Very High (DCC/DIC are inexpensive) | Moderate to High | High |
| Sterically Hindered AA | Effective | Can be inefficient | Very Effective | Excellent (HATU is superior)[7] |
In-Depth Analysis
-
Against Carbodiimides (DCC/EDC): Triazine reagents represent a significant upgrade over classical carbodiimides like DCC. The primary drawback of DCC is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which complicates purification, especially in solid-phase synthesis.[10] While EDC offers a water-soluble urea byproduct, both DCC and EDC are prone to causing significant racemization unless additives like HOBt or Oxyma are used.[5] Triazines generally provide lower levels of racemization without additives and their byproducts are easily removed by aqueous extraction.[1]
-
Against Phosphonium Salts (PyBOP): PyBOP is a powerful coupling reagent known for rapid reaction kinetics and low racemization.[6][10] Studies comparing the triazine derivative DMTMM with PyBOP in solid-phase peptide synthesis (SPPS) have shown that the yields and purity of the resulting peptides are consistently comparable, with yields often exceeding 90%.[2][6] The primary advantage of triazines in this comparison is their significantly lower cost, making them an attractive alternative for large-scale synthesis.[6]
-
Against Aminium/Uronium Salts (HATU/HBTU): HATU and HBTU are among the most efficient coupling reagents currently available, especially for difficult sequences and sterically hindered amino acids.[7][11] HATU, which forms a more reactive OAt-ester, generally outperforms HBTU in terms of reaction speed and purity of the final product.[7] While triazine reagents are highly effective, HATU is often considered the gold standard for minimizing epimerization and tackling the most challenging couplings.[7] However, this superior performance comes at a higher cost, and the benzotriazole core of HATU and HBTU renders them potentially explosive, requiring special handling considerations.[5] Triazines offer a safer and more economical, albeit potentially slightly less reactive, alternative.
Experimental Validation: A Protocol Showcase
To provide a practical comparison, the following section details generalized protocols for a typical coupling step in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
General SPPS Workflow
The synthesis of a peptide on a solid support follows a cyclical process of deprotection, washing, coupling, and further washing.
Protocol 1: Coupling with DCMT
This protocol is adapted from established procedures for analogous triazine reagents like DCET and DMTMM.[1][4]
Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus of the peptide-resin.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid (3 equivalents relative to resin loading)
-
This compound (DCMT) (3 equivalents)
-
N-methylmorpholine (NMM) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Methodology:
-
Resin Preparation: Ensure the Fmoc-deprotected peptide-resin is swollen and washed thoroughly with DMF. Drain the solvent.
-
Activation Solution Preparation: In a separate reaction vessel, dissolve the Fmoc-amino acid (3 eq.) and DCMT (3 eq.) in a minimal amount of DMF.
-
Pre-activation: Add NMM (6 eq.) to the activation solution and agitate for 1-2 minutes. Causality: This step initiates the formation of the highly reactive triazinyl active ester.
-
Coupling Reaction: Add the pre-activated solution to the vessel containing the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for the disappearance of free primary amines. A negative result (yellow beads) indicates a complete reaction.[1] If the test remains positive, the coupling time can be extended.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents and the soluble byproducts. The resin is now ready for the next deprotection cycle.
Protocol 2: Comparative Coupling with HATU
Objective: To couple the same Fmoc-protected amino acid using a standard high-performance uronium salt reagent.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Methodology:
-
Resin Preparation: Ensure the Fmoc-deprotected peptide-resin is swollen and washed thoroughly with DMF. Drain the solvent.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and HATU (2.9 eq.) in DMF.
-
Activation & Coupling: Add DIPEA (6 eq.) to the mixture and immediately add the solution to the peptide-resin. Causality: Unlike the two-step pre-activation sometimes used with triazines, uronium salt activation is extremely rapid, and the components are typically added to the resin together to initiate the coupling reaction.
-
Coupling Reaction: Agitate the mixture at room temperature. Reaction times are typically shorter, often 30-60 minutes.
-
Monitoring: Perform a Kaiser test to confirm the absence of free amines.
-
Washing: Upon completion, drain the solution and wash the resin with DMF (3x) and DCM (3x) to remove soluble byproducts and excess reagents.
Discussion & Application-Specific Recommendations
The choice of a coupling reagent is a strategic balance of efficiency, cost, and the specific demands of the peptide sequence.
-
For Routine Synthesis and Large-Scale Production: Triazine-based reagents like DCMT present a compelling case. Their combination of high reactivity, low racemization risk, simplified workup due to water-soluble byproducts, and significant cost-effectiveness makes them an excellent choice for routine peptide synthesis and industrial-scale production where budget is a key consideration.[1][6][9]
-
For "Difficult" or Sterically Hindered Sequences: For peptides known to be prone to aggregation or containing sterically demanding residues (e.g., Aib, N-methyl amino acids), a more potent reagent may be required to achieve high purity.[7] In these scenarios, HATU is often the preferred reagent due to its superior reactivity and proven ability to minimize epimerization under challenging conditions.[7] While more expensive, the investment can prevent costly failures and complex purification steps.
-
When Safety is Paramount: While phosphonium and uronium salts are highly effective, the benzotriazole-based reagents (HBTU, HATU, PyBOP) are derived from potentially explosive precursors (HOBt, HOAt).[5] Triazine reagents, which do not contain these moieties, offer a safer handling profile, an important consideration for laboratory and manufacturing safety protocols.
Conclusion
This compound and its analogues are highly effective, economical, and versatile coupling reagents that serve as a valuable tool in the peptide chemist's arsenal. They offer a robust performance profile characterized by high yields, low racemization, and a simplified purification process. While premium reagents like HATU may hold an edge for the most synthetically challenging peptides, the balance of cost, safety, and efficiency offered by DCMT makes it an outstanding alternative to classical carbodiimides and a strong competitor to more expensive phosphonium and uronium salts for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Synthetic Chemists: Unveiling the Advantages of 2,4-Dichloro-6-methyl-1,3,5-triazine over Cyanuric Chloride in Drug Development
For researchers, scientists, and professionals in the dynamic field of drug development, the selection of core building blocks is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the construction of diverse and biologically active molecules.[1] While cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has long been the workhorse for accessing this privileged core, its substituted derivatives are emerging as superior alternatives in specific applications. This guide provides an in-depth technical comparison of 2,4-Dichloro-6-methyl-1,3,5-triazine and cyanuric chloride, presenting the nuanced advantages of the methylated analogue with supporting theoretical principles and experimental insights.
The Foundation: Reactivity of Chlorotriazines
Both cyanuric chloride and this compound owe their synthetic utility to the high electrophilicity of the triazine ring, which is a consequence of the three electron-withdrawing nitrogen atoms. This property facilitates sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled, stepwise replacement of the chlorine atoms.[2] This sequential reactivity is a key feature of chlorotriazine chemistry and is primarily controlled by temperature. The first substitution typically occurs at low temperatures (e.g., 0 °C), the second at room temperature, and the third requires elevated temperatures.[3][4]
Caption: The SNAr mechanism for dichlorotriazine reactivity.
The Contenders: A Head-to-Head Comparison
| Feature | Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) | This compound |
| Structure | Symmetrical, with three reactive chlorine atoms. | Asymmetrical, with two reactive chlorine atoms and one methyl group. |
| Reactivity | Highly reactive, with the first substitution occurring readily at low temperatures.[3] | The methyl group, being electron-donating, slightly reduces the overall electrophilicity of the triazine ring compared to a third chlorine atom. This can lead to more controlled and selective reactions. |
| Selectivity | Sequential substitution is well-established but can sometimes lead to mixtures if not carefully controlled.[1] | The pre-existing methyl group can sterically and electronically direct the first nucleophilic attack, potentially leading to higher regioselectivity in the synthesis of disubstituted triazines. |
| Solubility | Generally soluble in common organic solvents like acetone and THF.[5] | The methyl group can enhance solubility in less polar organic solvents, which can be advantageous for certain reaction conditions and work-up procedures. |
| Applications | Widely used as a precursor for herbicides, dyes, and as a versatile linker in various chemical syntheses.[1] | Particularly useful in the synthesis of pharmaceutical intermediates where fine-tuning of electronic properties and specific substitution patterns are crucial. |
The Decisive Advantage: The Role of the Methyl Group
The seemingly minor addition of a methyl group in this compound introduces significant advantages in the context of complex molecule synthesis, particularly in drug discovery.
Enhanced Selectivity in Sequential Reactions
In the synthesis of unsymmetrically disubstituted triazines, starting with cyanuric chloride requires careful control of reaction conditions to avoid the formation of undesired isomers. The presence of the methyl group in this compound breaks the symmetry of the starting material. This inherent asymmetry can lead to a more predictable and selective first substitution, simplifying the synthesis of complex drug candidates. The methyl group can exert a directing effect, influencing which of the two chlorine atoms is more susceptible to nucleophilic attack. This can be particularly advantageous when working with valuable or complex nucleophiles, where maximizing the yield of the desired isomer is paramount.
Fine-Tuning of Electronic Properties
The electron-donating nature of the methyl group subtly modulates the electronic properties of the triazine ring. While a chlorine atom is strongly electron-withdrawing, a methyl group is weakly electron-donating through hyperconjugation and induction. This seemingly small difference can be critical in drug design. For instance, in the development of kinase inhibitors, where the triazine core often interacts with the hinge region of the ATP binding site, the electronic nature of the substituents can significantly impact binding affinity and selectivity. The ability to introduce a methyl group allows for a finer tuning of the electron density of the triazine core compared to the starker choice of leaving a chlorine or substituting it with another group.
Improved Physicochemical Properties
The introduction of a methyl group can also favorably alter the physicochemical properties of the resulting triazine derivatives. The increased lipophilicity imparted by the methyl group can enhance solubility in organic solvents, facilitating reactions and purification. In the context of drug development, this modification can also influence crucial ADME (absorption, distribution, metabolism, and excretion) properties of the final drug molecule, such as membrane permeability and metabolic stability.
Experimental Workflow: A Tale of Two Triazines
The following generalized experimental workflow illustrates the sequential substitution on a dichlorotriazine core, a process central to the application of both cyanuric chloride (after the first substitution) and this compound.
Caption: A generalized workflow for sequential nucleophilic substitution.
While direct, side-by-side quantitative comparisons in the literature are sparse, the principles of physical organic chemistry suggest that for the synthesis of a specific, unsymmetrically disubstituted triazine, the use of this compound could lead to higher yields of the desired isomer and a cleaner reaction profile compared to starting with cyanuric chloride.
Case Study: Peptide Coupling Reagents
The advantages of substituted dichlorotriazines are evident in the field of peptide synthesis. Derivatives of cyanuric chloride, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have emerged as highly efficient coupling reagents.[6] These reagents offer several advantages over traditional coupling agents, including rapid reaction times, low racemization, and the formation of water-soluble byproducts that simplify purification.[6][7]
A comparative study on the synthesis of a model tripeptide, Z-Gly-Phe-Val-OH, highlights the performance of triazine-based reagents:
| Coupling Reagent | Yield (%) | Epimerization (%) |
| DCC/HOBt | Variable | ~5-10 |
| DMTMM | >90 | <1 |
| PyBOP | >90 | <1 |
Data compiled from various sources for illustrative purposes; direct comparability may vary with conditions.[7][8]
This data underscores the high efficiency and low racemization potential of triazine-based coupling reagents, which stems from the controlled reactivity of the substituted triazine core.
Conclusion: A Strategic Choice for Advanced Synthesis
While cyanuric chloride remains a cost-effective and versatile reagent for many applications, this compound offers distinct advantages for the synthesis of complex, highly functionalized molecules, particularly in the realm of drug discovery. The presence of the methyl group provides a handle for fine-tuning electronic properties, enhancing selectivity in sequential reactions, and improving the physicochemical properties of the resulting compounds. For research and development professionals aiming for precision and efficiency in their synthetic endeavors, this compound represents a strategic and often superior choice over its unsubstituted predecessor.
References
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Substitution on 2,4-Dichloro-6-methyl-1,3,5-triazine
This guide provides an in-depth comparison of spectroscopic methodologies for confirming the successful substitution of chloride on the 2,4-dichloro-6-methyl-1,3,5-triazine scaffold. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocol recitation. It delves into the causality behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow. Our focus is to empower you with the expertise to not only perform the analysis but to understand and trust the results.
The Strategic Importance of the Substituted Triazine Core
This compound is a valuable starting material in synthetic chemistry. It serves as a trifunctional linker, allowing for the sequential and controlled introduction of various nucleophiles.[1][2][3][4] The reactivity of the chlorine atoms is temperature-dependent, enabling selective substitution.[1][4] This property has made substituted triazines central to the development of a wide array of compounds, from biologically active molecules to materials with unique optoelectronic properties.[4][5][6][7]
Given the stepwise nature of these substitution reactions, unambiguous confirmation of the final structure is paramount. Incomplete reactions or undesired side-products can compromise downstream applications. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy in providing definitive evidence of successful substitution.
The Analytical Workflow: From Reaction to Confirmation
Caption: Workflow for Synthesis and Spectroscopic Confirmation.
Characterizing the Starting Material: this compound
A thorough understanding of the starting material's spectroscopic signature is the baseline against which all products will be compared.
| Spectroscopic Technique | Key Feature | Expected Value/Observation | Rationale |
| ¹H NMR | Methyl Protons | Singlet, ~2.7 ppm | The three protons of the methyl group are chemically equivalent and do not have any adjacent protons to couple with. The electron-withdrawing nature of the triazine ring shifts the peak downfield. |
| ¹³C NMR | Methyl Carbon | ~25-30 ppm | A typical value for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring. |
| Triazine Ring Carbons (C-Cl) | ~170-175 ppm | These carbons are highly deshielded due to the electronegativity of both the adjacent nitrogen and chlorine atoms. | |
| Triazine Ring Carbon (C-CH₃) | ~180-185 ppm | This carbon is also significantly deshielded by the two adjacent ring nitrogens. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 163, 165, 167 | The presence of two chlorine atoms leads to a characteristic isotopic pattern. The M⁺ peak (with ²³⁵Cl) is at m/z 163. The M+2 peak (one ³⁵Cl, one ³⁷Cl) will be approximately 66% of the M⁺ peak, and the M+4 peak (two ³⁷Cl) will be about 10% of the M⁺ peak.[8][9] |
| FTIR | Triazine Ring Vibrations | ~1510-1550 cm⁻¹ (C=N stretching) | These are characteristic stretching vibrations for the triazine ring system.[10] |
| C-Cl Stretching | ~800-900 cm⁻¹ | Stretching vibrations for carbon-chlorine bonds typically appear in this region of the fingerprint. |
Note: Exact NMR chemical shifts can vary depending on the solvent used.
Confirming Substitution: A Comparative Analysis
Let's consider a representative reaction: the monosubstitution of this compound with a generic primary amine (R-NH₂).
Caption: General reaction for monosubstitution on the triazine core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR provides the most detailed structural information. The appearance of new signals and the shifting of existing ones offer definitive proof of substitution.
Key Changes to Expect:
-
Appearance of New ¹H Signals: Protons from the newly introduced 'R' group will appear in the spectrum. For example, if R-NH₂ is benzylamine, you would expect to see new signals for the benzylic CH₂ protons and the aromatic protons.
-
Appearance of a Broad N-H Signal: The proton on the newly attached nitrogen will typically appear as a broad singlet. Its chemical shift can be highly variable and it may exchange with D₂O.
-
Shift in the Methyl Proton Signal: The singlet for the triazine's methyl group will likely experience a slight shift. Replacing an electron-withdrawing chlorine with a more electron-donating amino group will typically cause a small upfield shift (to a lower ppm value).
-
Appearance of New ¹³C Signals: New signals corresponding to the carbons of the 'R' group will be present.
-
Shifting of Triazine Ring Carbons: The most dramatic change will be in the ¹³C spectrum. The carbon atom where substitution occurred (C-NHR) will shift significantly upfield (to a lower ppm) compared to its original position as a C-Cl carbon. This is a powerful diagnostic indicator. The chemical shifts of the other two ring carbons will also be affected, but to a lesser extent.
Comparison Table: Before vs. After Substitution (Example: R = Benzyl)
| Signal | This compound | 2-benzylamino-4-chloro-6-methyl-1,3,5-triazine | Rationale for Change |
| ¹H CH₃ | ~2.7 ppm (s, 3H) | ~2.5 ppm (s, 3H) | Upfield shift due to replacement of one Cl with a less electronegative amino group. |
| ¹H CH₂ | N/A | ~4.6 ppm (d, 2H) | New signal for the benzylic protons, likely a doublet due to coupling with the N-H proton. |
| ¹H NH | N/A | Broad signal, ~6.0-7.0 ppm | Appearance of the amine proton. |
| ¹H Ar-H | N/A | ~7.2-7.4 ppm (m, 5H) | New signals for the aromatic protons of the benzyl group. |
| ¹³C C-Cl | ~171 ppm | ~170 ppm | One C-Cl signal remains, its position slightly shifted. |
| ¹³C C-NHR | N/A | ~165 ppm | The original C-Cl signal is replaced by a C-NHR signal at a significantly different (upfield) chemical shift. |
| ¹³C C-CH₃ | ~182 ppm | ~178 ppm | Shifted due to the change in the electronic environment of the ring. |
| ¹³C Benzyl | N/A | ~45 ppm (CH₂), ~127-138 ppm (Aromatic) | Appearance of new signals from the substituent. |
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
MS provides the molecular weight of the product, which is a critical piece of evidence for a successful reaction.
Key Changes to Expect:
-
Increased Molecular Weight: The molecular ion peak will shift to a higher m/z value corresponding to the replacement of a chlorine atom (mass ~35.5 amu) with the nucleophile. For our benzylamine example, we replace -Cl with -NHCH₂Ph. The change in mass is: (-35.45) + (106.14) = +70.69 amu.
-
Altered Isotopic Pattern: In a monosubstituted product, only one chlorine atom remains. Therefore, the M⁺ to M+2 ratio will change from ~3:2 (for two Cl atoms) to a simple ~3:1 ratio (for one Cl atom).[8][9] This is a definitive indicator that one chlorine has been displaced.
-
New Fragmentation Patterns: The fragmentation pattern will now be dominated by the new substituent. For the benzylamine adduct, a prominent fragment at m/z 91 (the tropylium ion, [C₇H₇]⁺) is highly characteristic of a benzyl group.[11] The loss of the entire substituent may also be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Supporting Role
FTIR is generally less definitive than NMR or MS for this specific application, but it provides valuable supporting evidence.
Key Changes to Expect:
-
Appearance of N-H Stretch: A new peak (or peaks) will appear in the region of 3200-3500 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amine.
-
Appearance of C-N Stretch: New bands associated with C-N stretching will appear around 1350-1450 cm⁻¹.[10]
-
Changes in the Fingerprint Region: The overall pattern in the fingerprint region (<1500 cm⁻¹) will change, reflecting the new vibrational modes of the molecule as a whole. The C-Cl stretch around 800-900 cm⁻¹ may decrease in relative intensity.
Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and data integrity.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm). Modern spectrometers often reference the residual solvent peak.
-
Acquisition:
-
Acquire a ¹H NMR spectrum. A standard acquisition with 16-32 scans is usually sufficient.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the reference peak.
Mass Spectrometry Sample Preparation and Analysis (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Serial Dilution: Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in a solvent compatible with electrospray ionization (ESI), often containing 0.1% formic acid to promote protonation.
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquisition: Acquire the spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight of the product.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and its corresponding isotopic pattern. Analyze the fragmentation pattern if MS/MS data is acquired.
FTIR Sample Preparation and Analysis (ATR)
-
Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid, purified product directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Analysis: The software will automatically ratio the sample spectrum to the background. Identify key vibrational bands and compare them to the spectrum of the starting material.
Conclusion: An Integrated Approach to Certainty
No single technique tells the whole story. The true power of spectroscopic analysis lies in the integration of data from multiple, orthogonal methods. For confirming substitution on this compound, the combination of NMR and MS provides the most definitive and compelling evidence.
-
NMR elucidates the precise connectivity of the atoms.
-
MS confirms the molecular weight and elemental composition (specifically, the number of chlorine atoms).
-
FTIR offers supporting functional group information.
By following the principles and protocols outlined in this guide, researchers can confidently and accurately characterize their synthesized triazine derivatives, ensuring the integrity of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. uni-saarland.de [uni-saarland.de]
- 9. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Triazine Synthesis: A Comparative Analysis of Yields and Methodologies
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Triazine Scaffold
The triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a remarkable breadth of biological activities, including but not limited to anticancer, antiviral, antimicrobial, and herbicidal properties. The specific arrangement of nitrogen atoms gives rise to three isomers: 1,2,3-, 1,2,4-, and 1,3,5-triazines. The latter two, 1,2,4- and 1,3,5-triazines, are of particular interest due to their prevalence in a vast array of functional molecules.
The synthetic pathway chosen to construct the triazine ring is a critical determinant of the accessible substitution patterns, overall yield, scalability, and the environmental impact of the process. This guide provides an in-depth, comparative analysis of the most prominent and effective synthetic routes to 1,2,4- and 1,3,5-triazine derivatives, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
Part 1: The Synthesis of 1,2,4-Triazines
The 1,2,4-triazine moiety is a key pharmacophore in numerous biologically active compounds. The following section details and compares several robust methods for its synthesis.
One-Pot Synthesis from 1,2-Dicarbonyl Compounds
A versatile and widely employed method for the synthesis of 1,2,4-triazines involves the one-pot condensation of 1,2-dicarbonyl compounds, amides (or acid hydrazides), and hydrazine hydrate.[1][2][3][4] This approach offers a convergent pathway to a diverse range of substituted 1,2,4-triazines.
Causality of Experimental Choices: The use of a one-pot procedure is advantageous as it minimizes purification steps and improves overall efficiency. The choice between conventional heating and microwave irradiation significantly impacts reaction times and yields. Microwave assistance often leads to a dramatic reduction in reaction time and an improvement in yield due to efficient and uniform heating.[1][2]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 5,6-Diphenyl-1,2,4-triazine [4]
-
A mixture of benzil (1 mmol), benzamide (1 mmol), hydrazine hydrate (1.5 mmol), and sodium tertiary-butoxide (1 g) is thoroughly ground.
-
The mixture is irradiated in a microwave oven at 450 W for 3 to 6 minutes, with irradiation occurring in 30-second intervals.
-
Upon cooling, the resulting sticky crude product is formed.
-
The crude product is washed repeatedly with water and then with hexane.
-
The solid is dissolved in boiling ethanol, and upon cooling, crystalline 5,6-diphenyl-1,2,4-triazine is obtained.
-
Further purification can be achieved by recrystallization from ethanol or by column chromatography.
Workflow for One-Pot 1,2,4-Triazine Synthesis:
Caption: One-pot synthesis of 1,2,4-triazines.
Synthesis from β-Keto-N-acylsulfonamides
A more recent and redox-efficient approach involves the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts.[1][5] This method is notable for its mild reaction conditions, which tolerate a variety of sensitive functional groups.
Causality of Experimental Choices: This route offers flexibility in the late-stage introduction of substituents at either the C3 or C6 position of the triazine ring, depending on the synthesis of the starting β-keto-N-acylsulfonamide.[1] The mild conditions are a significant advantage when working with complex molecules.
Experimental Protocol: Synthesis of 3,6-Disubstituted-1,2,4-triazines [1]
-
The requisite β-keto-N-acylsulfonamide is prepared. This can be achieved via two approaches, allowing for the introduction of substituents from either acid chlorides or α-bromoketones.
-
The prepared β-keto-N-acylsulfonamide is then reacted with a hydrazine salt.
-
The cyclodehydration reaction proceeds under mild conditions to yield the 3,6-disubstituted-1,2,4-triazine.
Yield Comparison for 1,2,4-Triazine Synthesis
| Synthetic Route | Key Reactants | Typical Reaction Time | Typical Yield (%) | Reference(s) |
| One-Pot (Conventional Heating) | 1,2-Diketones, Amides, Hydrazine Hydrate | 3 - 6 hours | 44 - 78% | [1] |
| One-Pot (Microwave Irradiation) | 1,2-Diketones, Amides, Hydrazine Hydrate | 180 - 360 seconds | 60 - 80% | [1] |
| Cyclocondensation of Amidrazones | C-glycosyl formamidrazones, 1,2-dicarbonyl derivatives | 3 - 7 hours | 53 - 97% | [1] |
| From β-Keto-N-acylsulfonamides | β-Keto-N-acylsulfonamides, Hydrazine Salts | Not specified | Not specified in abstract | [1][5] |
Part 2: The Synthesis of 1,3,5-Triazines (s-Triazines)
The symmetrically substituted 1,3,5-triazines, often referred to as s-triazines, are of immense industrial and pharmaceutical importance. Their synthesis is dominated by a few key methodologies.
Cyclotrimerization of Nitriles
The cyclotrimerization of nitriles is a fundamental and atom-economical method for preparing symmetrically substituted 1,3,5-triazines.[6][7] However, this reaction often requires harsh conditions, such as high temperatures and pressures, or the use of strong acids like triflic acid.[6][8][9][10]
Causality of Experimental Choices: The choice of catalyst is crucial in this reaction. Lewis acids, such as iron or zinc chlorides, can facilitate the cyclization, sometimes under solvent-free conditions.[6][11] Microwave irradiation has been shown to be an effective green alternative, leading to good to excellent yields in shorter reaction times under solvent-free conditions.[7] For the synthesis of unsymmetrical triazines, a controlled cross-cyclotrimerization can be achieved by reacting a nitrile with triflic anhydride at low temperature to form a nitrilium salt intermediate, which then reacts with a different nitrile at a higher temperature.[8][9][10]
Reaction Mechanism for Nitrile Cyclotrimerization:
Caption: Lewis acid-catalyzed cyclotrimerization of nitriles.
Synthesis from Cyanuric Chloride
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a readily available and highly versatile starting material for the synthesis of a vast number of 1,3,5-triazine derivatives.[12][13][14][15] The three chlorine atoms can be sequentially displaced by various nucleophiles, such as amines, alcohols, and thiols.
Causality of Experimental Choices: The key to this methodology is the temperature-controlled, stepwise substitution. The reactivity of the chlorine atoms decreases with each substitution, allowing for the selective synthesis of mono-, di-, and tri-substituted triazines.[13] The first substitution typically occurs at 0-5°C, the second at room temperature, and the third at elevated temperatures (reflux).[12][13] The choice of base (e.g., K₂CO₃, NaHCO₃, DIPEA) is important to neutralize the HCl generated during the reaction.[13] Modern variations of this method utilize microwave or ultrasound assistance to improve yields and shorten reaction times.[14][15]
Experimental Protocol: Synthesis of a Trisubstituted 1,3,5-Triazine from Cyanuric Chloride [12]
-
First Substitution (0-5°C): Cyanuric chloride is reacted with the first nucleophile (e.g., 4-hydroxy coumarin) in a suitable solvent like acetone in the presence of a base (e.g., in an alkaline medium).
-
Second Substitution (Room Temperature): The resulting dichlorotriazine is then reacted with a second nucleophile (e.g., 2-amino pyrazine) in acetone with a base like K₂CO₃.
-
Third Substitution (Reflux): The final monochlorotriazine is reacted with a third nucleophile (e.g., an aromatic amine) in a solvent such as THF under reflux conditions.
-
The final product is isolated by pouring the reaction mixture into crushed ice and purified by crystallization.
Biguanide-Based Synthesis
The condensation of biguanides with esters is another important route to 1,3,5-triazine derivatives, particularly for the synthesis of 2,4-diamino-1,3,5-triazines.[16][17] This method is widely used in the synthesis of pharmaceutically active compounds.
Causality of Experimental Choices: This reaction is typically carried out by neutralizing the biguanide hydrochloride salt with a base like sodium methoxide, followed by reaction with an ester.[18] The choice of ester determines the substituent at the 6-position of the triazine ring.
Experimental Protocol: Synthesis of Methyl 4-amino-6-(arylamino)-1,3,5-triazine-2-carboxylates [18]
-
An arylbiguanide hydrochloride salt is neutralized using sodium methoxide in methanol.
-
The neutralized biguanide is then reacted with dimethyl oxalate in refluxing methanol.
-
The intermediate methyl 4-amino-6-(arylamino)-1,3,5-triazine-2-carboxylate is isolated by recrystallization from methanol.
Yield Comparison for 1,3,5-Triazine Synthesis
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yields (%) | Reference(s) |
| From Cyanuric Chloride | Cyanuric chloride, Nucleophiles | Base (e.g., K₂CO₃, DIPEA) | Sequential substitution at controlled temperatures (0°C, rt, reflux) | 44-98% | [13] |
| Cyclotrimerization of Nitriles (Conventional) | Nitriles | Lewis acids (e.g., ZnCl₂, TiCl₄) | Solvent-free, high temperature (e.g., 200°C, 24h) | Moderate | [7][11] |
| Cyclotrimerization of Nitriles (Microwave) | Nitriles | Silica-supported Lewis acids | Solvent-free, microwave irradiation (e.g., 160°C, 1h) | Good to Excellent | [7] |
| Cross-Cyclotrimerization of Nitriles | Two different nitriles | Triflic anhydride or triflic acid | Stepwise temperature increase | Moderate to Good | [8][9][10] |
| From Biguanides and Esters | Biguanides, Esters | Base (e.g., Sodium methoxide) | Refluxing methanol | 83-92% (for intermediate) | [18] |
| Pinner Triazine Synthesis | Aryl amidines, Phosgene | - | Not specified | Not specified | [19] |
| Microwave-Assisted (from Cyanuric Chloride derivatives) | Substituted chlorotriazines, Amines | Na₂CO₃, TBAB, DMF | Microwave, 150°C, 2.5 min | 54-87% | [14] |
| Sonochemical (from Cyanuric Chloride derivatives) | Substituted chlorotriazines, Amines | Na₂CO₃, TBAB, H₂O | Ultrasound, room temp, 5 min | >75% | [15][20] |
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route for a desired triazine derivative is a multifactorial decision. For the synthesis of unsymmetrical 1,3,5-triazines, the stepwise substitution of cyanuric chloride remains a highly versatile and reliable method. For symmetrical 1,3,5-triazines, the cyclotrimerization of nitriles, especially under microwave irradiation, offers an efficient and green alternative. In the realm of 1,2,4-triazines, the one-pot condensation of 1,2-dicarbonyl compounds is a powerful tool, with microwave assistance significantly enhancing its efficiency. The development of novel methods, such as those utilizing β-keto-N-acylsulfonamides and sonochemistry, continues to expand the synthetic chemist's toolbox, offering milder conditions and improved sustainability. A thorough understanding of the advantages and limitations of each route, as presented in this guide, is paramount for the successful and efficient synthesis of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 1,2,4-Triazine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
- 8. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pinner triazine synthesis - Wikipedia [en.wikipedia.org]
- 20. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Regioselectivity in Reactions of 2,4-Dichloro-6-methyl-1,3,5-triazine
For researchers, scientists, and professionals in drug development, the 1,3,5-triazine scaffold is a cornerstone for building diverse molecular architectures. The sequential and predictable reactivity of its chlorinated precursors allows for the controlled introduction of various functionalities. Among these, 2,4-dichloro-6-methyl-1,3,5-triazine presents a unique case for regioselective synthesis. The presence of a methyl group at the C6 position introduces an electronic and steric asymmetry that influences the positions of subsequent nucleophilic substitutions.
This guide provides an in-depth analysis of the factors governing the regioselectivity of reactions with this compound. We will delve into the underlying mechanistic principles, compare its reactivity with related triazines, and, most importantly, provide a comprehensive, self-validating experimental workflow to determine the outcome of your reactions.
The Governing Principles: Nucleophilic Aromatic Substitution on an Asymmetric Triazine Core
The reactivity of chlorotriazines is dominated by the nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the triazine ring, resulting from the presence of three electronegative nitrogen atoms, makes the chlorine-bearing carbon atoms highly susceptible to nucleophilic attack. This reaction proceeds through a two-step addition-elimination process.[1]
A critical aspect of chlorotriazine chemistry is the ability to control the sequential substitution of the chlorine atoms. Typically, the first substitution occurs at a lower temperature (e.g., 0 °C), and the introduction of an electron-donating nucleophile decreases the electrophilicity of the remaining carbon-chlorine bonds, necessitating a higher temperature for the second substitution.[2]
In the case of this compound, the two chlorine atoms at the C2 and C4 positions are not equivalent. The methyl group at C6, being an electron-donating group, is expected to influence the electrophilicity of the adjacent carbon atoms. This raises the critical question of regioselectivity: will an incoming nucleophile preferentially attack the C2 or C4 position?
Based on fundamental electronic effects, the electron-donating methyl group will slightly increase the electron density at the adjacent C2 and C6 positions. This would suggest that the C4 position is the more electrophilic and, therefore, the more likely site for the initial nucleophilic attack. However, steric hindrance from the methyl group could also play a role, potentially favoring attack at the more accessible C4 position.
To definitively determine the regioselectivity, a robust experimental validation is essential. The following sections provide a detailed protocol for a model reaction and the analytical methods required to unequivocally identify the resulting product.
Comparative Reactivity: this compound vs. Symmetrical Dichlorotriazines
While this compound offers the potential for regioselective synthesis, it is instructive to compare its reactivity with a symmetrical dichlorotriazine, such as 2,4-dichloro-1,3,5-triazine. In the symmetrical case, the two chlorine atoms are equivalent, and the initial nucleophilic substitution will result in a single monosubstituted product.
The presence of the electron-donating methyl group in this compound is expected to slightly decrease the overall reactivity of the triazine ring towards nucleophiles compared to its unsubstituted counterpart. However, this effect is generally modest, and the primary determinant of reactivity remains the inherent electrophilicity of the triazine core.
The key advantage of using this compound lies in the potential to direct the first substitution to a specific position, thereby enabling the synthesis of distinct disubstituted isomers that would be inaccessible from a symmetrical starting material.
Experimental Validation of Regioselectivity: A Self-Validating Protocol
This section provides a detailed, step-by-step methodology for the reaction of this compound with a model nucleophile, benzylamine. The protocol is designed to be self-validating, with clear instructions for monitoring the reaction and characterizing the product to determine the site of substitution.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the regioselective monosubstitution of this compound.
Detailed Experimental Protocol
Objective: To synthesize a monosubstituted derivative of this compound and determine the regioselectivity of the reaction.
Materials:
-
This compound
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of benzylamine (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF.
-
-
Reaction:
-
To the stirred solution of the triazine at 0 °C, add the benzylamine/DIPEA solution dropwise over 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting triazine spot is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Validation of Regioselectivity by NMR Spectroscopy
The key to determining the regioselectivity of the reaction lies in the thorough analysis of the NMR spectra of the purified product. The two possible regioisomers, 2-(benzylamino)-4-chloro-6-methyl-1,3,5-triazine and 4-(benzylamino)-2-chloro-6-methyl-1,3,5-triazine, will have distinct NMR signatures.
Predicted ¹³C NMR Chemical Shifts:
The ¹³C NMR spectrum is particularly informative for distinguishing between the two isomers. The chemical shifts of the triazine ring carbons are sensitive to the nature of the substituents.
| Carbon Position | Expected Chemical Shift Range (ppm) |
| C=N (with Cl) | 170 - 175 |
| C=N (with NHR) | 165 - 170 |
| C=N (with CH₃) | 175 - 180 |
Note: These are approximate ranges and can be influenced by the solvent and other factors.
Using 2D NMR for Unambiguous Structure Determination:
While ¹³C NMR provides strong evidence, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can provide definitive proof of the structure.
-
HSQC: This experiment correlates directly bonded protons and carbons. It will confirm the assignments of the methyl protons to the methyl carbon and the methylene protons of the benzyl group to their corresponding carbon.
-
HMBC: This is the most powerful tool for this analysis as it shows correlations between protons and carbons that are 2-3 bonds away.
-
Key HMBC Correlation to Look For: A correlation between the methyl protons (at C6) and the carbon atoms of the triazine ring at C2 and C4. The presence of a correlation to a carbon bearing a chlorine (in the 170-175 ppm range) and a carbon bearing the amino group (in the 165-170 ppm range) will confirm the connectivity and thus the regioselectivity. For instance, if the methyl protons show a correlation to a carbon at ~172 ppm (C-Cl) and another at ~168 ppm (C-NHBn), this would provide strong evidence for the structure.
-
Data Presentation:
| Technique | Expected Observations for 4-substituted Isomer | Expected Observations for 2-substituted Isomer |
| ¹³C NMR | Three distinct signals for the triazine ring carbons. | Three distinct signals for the triazine ring carbons with potentially different chemical shifts compared to the 4-isomer. |
| HMBC | Correlation between methyl protons and both C2 and C4. | Correlation between methyl protons and both C2 and C4. |
| Key HMBC | Correlation of methyl protons to a carbon signal in the C-Cl region and a carbon signal in the C-NHR region. | Correlation of methyl protons to a carbon signal in the C-Cl region and a carbon signal in the C-NHR region. The specific chemical shifts will differ. |
By carefully analyzing the 1D and 2D NMR data, researchers can confidently assign the structure of the monosubstituted product and thus validate the regioselectivity of the reaction.
Conclusion
The selective functionalization of this compound offers a powerful strategy for the synthesis of novel and complex molecules. While electronic and steric factors provide a basis for predicting the regiochemical outcome of nucleophilic substitution, experimental validation is paramount. The detailed protocol and analytical workflow presented in this guide provide a robust framework for researchers to confidently determine the regioselectivity of their reactions, paving the way for the rational design and synthesis of new triazine-based compounds for a wide range of applications.
References
A Comparative Guide to Amide Bond Formation: Evaluating the Efficiency of 2,4-Dichloro-6-methyl-1,3,5-triazine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amides is a fundamental transformation in organic chemistry, central to the creation of pharmaceuticals, natural products, and advanced materials.[1] The selection of a coupling reagent is a critical decision that profoundly influences reaction efficiency, product purity, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of 2,4-dichloro-6-methyl-1,3,5-triazine (DCMT) and its more common analog, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), against other prevalent amide coupling reagents. By examining their performance through experimental data, this guide aims to equip researchers with the insights needed to make informed decisions for their specific synthetic challenges.
The Role of Triazines in Amide Bond Formation
Triazine-based reagents have emerged as powerful and cost-effective tools for activating carboxylic acids, facilitating their condensation with amines to form amide bonds.[2] Their utility is underscored by several key advantages:
-
High Efficiency: Triazine reagents often provide high yields of the desired amide product.
-
Cost-Effectiveness: Compared to many modern coupling reagents, triazine derivatives are generally more economical, a significant consideration for large-scale synthesis.[3]
-
Simplified Workup: The byproducts of triazine-mediated couplings are typically water-soluble, allowing for easy removal through aqueous extraction, which streamlines the purification process.[2]
The mechanism of action involves the activation of a carboxylic acid by the triazine derivative, typically in the presence of a tertiary amine base like N-methylmorpholine (NMM). This forms a highly reactive acyl-triazine intermediate, which is then susceptible to nucleophilic attack by the amine to furnish the amide product.
Caption: General mechanism of DCMT-mediated amide bond formation.
Performance Comparison of Amide Coupling Reagents
The effectiveness of a coupling reagent is assessed by several factors, including reaction yield, purity of the crude product, reaction time, and the extent of side reactions, most notably racemization in the case of chiral substrates.[4] Below is a comparative summary of DCMT's analog, CDMT, and other widely used coupling reagents.
| Coupling Reagent | Class | Typical Yield Range | Key Observations | Potential Side Reactions |
| CDMT/DMTMM * | Triazine | High (75-98%)[3] | Cost-effective, byproducts are often water-soluble, simplifying workup.[2] | Can be less effective for highly sterically hindered substrates compared to uronium salts. |
| HATU | Uronium/Aminium Salt | High | Highly efficient and fast reactions, effective for sterically hindered acids and less nucleophilic amines.[5] | Guanidinylation of the primary amine if used in excess.[5] |
| EDC/HOBt | Carbodiimide | Moderate to High | Widely used and cost-effective; HOBt minimizes racemization and improves efficiency.[5] | Formation of N-acylurea byproduct, which can be difficult to remove; potential for racemization without an additive.[5] |
| PyBOP | Phosphonium Salt | High | High coupling efficiency, often used for difficult sequences.[3] | Byproducts can sometimes complicate purification. |
| T3P® | Phosphonic Anhydride | High | Excellent for difficult couplings, including sterically demanding substrates; byproducts are water-soluble.[5] | Requires careful handling due to its reactivity. |
*DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is a well-known and efficient derivative of CDMT.[3]
Experimental Data: A Head-to-Head Comparison
While direct comparative data for this compound is less common in the literature, extensive studies on its close analog, CDMT, and its derivative DMTMM provide valuable insights.
A study directly comparing the performance of DMTMM with PyBOP in solid-phase peptide synthesis (SPPS) of several oligopeptides found that the yields and purity of the peptides synthesized using DMTMM were consistently comparable to those obtained with PyBOP, with yields often exceeding 90%.[3] This positions DMTMM as a highly effective and more economical alternative for routine peptide synthesis.[3]
Furthermore, CDMT has been demonstrated to be a potent coupling reagent for the synthesis of di-, tri-, and pentapeptides in high yields, typically ranging from 75% to 98%, with minimal racemization.[3]
In a comparative study of amide-bond forming reagents in aqueous media, DMT-MM was shown to provide the best yields for the coupling of a secondary amine.[6]
Experimental Protocols
The following are generalized protocols for amide bond formation using a triazine-based reagent and, for comparison, a standard carbodiimide-based method.
This protocol is a general procedure for solution-phase amide synthesis.
-
To a solution of the carboxylic acid (1.0 equiv.) and N-methylmorpholine (1.2 equiv.) in a suitable aprotic solvent (e.g., THF, DCM, or DMF) at room temperature, add the CDMT derivative (1.1 equiv.).
-
Stir the mixture for 5-10 minutes to allow for the activation of the carboxylic acid.
-
Add the amine (1.1 equiv.) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction with 1 M KHSO₄.
-
Extract the product with an organic solvent (e.g., ethyl acetate or chloroform).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be further purified by chromatography if necessary.[1]
This protocol is a standard procedure for carbodiimide-mediated amide coupling.
-
Dissolve the carboxylic acid (1.0 equiv.), amine (1.1 equiv.), and HOBt (1.2 equiv.) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with 1 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to remove the N-acylurea byproduct and any remaining starting materials.[7]
Caption: A generalized workflow for amide bond synthesis.
Conclusion and Recommendations
Both this compound and its more widely studied analogs, such as CDMT and DMTMM, are highly effective coupling reagents for amide and peptide synthesis.[3] The choice between these and other reagents often depends on a balance of cost, the specific application, and the nature of the substrates involved.
For routine amide synthesis where cost is a significant factor, triazine-based reagents offer a compelling combination of high efficiency and economic advantage.[3] Their straightforward workup procedures are an added benefit, particularly for large-scale applications.
For more challenging syntheses, such as those involving sterically hindered amino acids or "difficult" peptide sequences, more potent reagents like HATU or T3P® may be necessary to achieve high yields and purity.[5] However, for a broad range of applications, triazine-based coupling reagents represent a robust, reliable, and cost-effective choice for the modern synthetic chemist.
References
- 1. Imido-substituted triazines as dehydrative condensing reagents for the chemoselective formation of amides in the presence of free hydroxy groups - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03057J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Triumvirate of Triazines: A Comparative Guide to Amide and Ester Synthesis Reagents
A Senior Application Scientist's In-Depth Analysis of 2,4-Dichloro-6-methyl-1,3,5-triazine (DCMT), DMTMM, and CDMT for Researchers, Scientists, and Drug Development Professionals.
In the landscape of synthetic organic chemistry, the efficient formation of amide and ester bonds is a cornerstone, particularly in the realms of peptide synthesis and drug discovery. The choice of coupling reagent is paramount, dictating reaction efficiency, product purity, and the preservation of stereochemical integrity. Among the arsenal of available reagents, triazine-based activators have carved out a significant niche, lauded for their efficacy, operational simplicity, and favorable byproduct profiles. This guide provides a comprehensive, data-driven comparison of three key triazine derivatives: this compound (DCMT), 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), and its precursor, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).
While DMTMM and CDMT are well-established and extensively documented, it is important to note that publicly available, peer-reviewed data on the performance of this compound (DCMT) as a direct coupling reagent for amide and ester synthesis is notably scarce. Much of the literature focuses on its synthesis or its use as a scaffold in materials science. Consequently, this guide will primarily focus on the robustly characterized and widely utilized DMTMM and CDMT, providing a detailed, evidence-based comparison of their capabilities.
The Triazine Advantage: A Mechanistic Overview
Triazine-based coupling reagents operate on the principle of activating a carboxylic acid to form a highly reactive acyl-triazine intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol to form the desired amide or ester, respectively. The driving force behind the utility of these reagents is the electron-deficient nature of the triazine ring, which makes the chlorine atoms excellent leaving groups.
The CDMT and DMTMM Activation Pathway
The activation of a carboxylic acid using CDMT typically requires the presence of a tertiary amine base, such as N-methylmorpholine (NMM). The reaction proceeds through the formation of a reactive acyl-triazine ester. DMTMM, being a quaternary ammonium salt of CDMT and NMM, is essentially a pre-activated, shelf-stable version of the CDMT/NMM system.[1][2]
The mechanism for DMTMM-mediated coupling involves the direct reaction of the carboxylic acid with DMTMM to form the active ester and N-methylmorpholine. This highly reactive intermediate is then readily attacked by a nucleophile (amine or alcohol), yielding the final product and 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a byproduct.[1][2] A significant advantage of this system is that the triazine byproducts are highly water-soluble, which greatly simplifies the purification process, often requiring only an aqueous workup.[2][3]
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-6-methyl-1,3,5-triazine
As researchers and drug development professionals, our work with reactive intermediates like 2,4-dichloro-6-methyl-1,3,5-triazine is foundational to innovation. This compound, a derivative of cyanuric chloride, is a versatile building block in synthesizing novel molecules, from HIV-1 reverse transcriptase inhibitors to corticotropin-releasing hormone antagonists.[1] However, its utility is matched by its hazardous nature. Proper handling and disposal are not mere regulatory hurdles; they are integral to a culture of safety, environmental stewardship, and scientific integrity.
This guide provides a direct, field-tested framework for the safe disposal of this compound. It moves beyond a simple checklist to explain the chemical principles that dictate these procedures, ensuring that every step is a self-validating component of a secure laboratory environment.
Core Hazard Profile: Understanding the Reactivity
This compound shares its core structure and reactivity profile with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The primary and most critical hazard is its violent exothermic reaction with water.[2][3] This reaction generates highly toxic and corrosive hydrogen chloride (HCl) gas.[3][4] Therefore, the cardinal rule for handling and disposal is the strict avoidance of water and moisture.[2][5]
The compound also presents significant health and environmental risks, summarized below.
| Hazard Category | Description | Rationale & Causality |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[6][7] | The dichlorotriazine moiety is highly reactive towards nucleophiles, including biological macromolecules, leading to cellular disruption. |
| Corrosivity | Causes serious eye irritation and potential burns. Causes skin irritation.[6][8] | Upon contact with moisture on the skin or in the eyes, the compound can hydrolyze to form hydrochloric acid, causing chemical burns.[3][4] |
| Respiratory Hazard | May cause respiratory irritation.[7][8] Inhalation of dust can be harmful. | The fine particles can irritate the mucous membranes of the respiratory tract. The potential release of HCl gas upon contact with moisture exacerbates this risk.[6] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[6] | Chlorinated organic compounds can persist in the environment and bioaccumulate, posing a significant threat to aquatic ecosystems.[6][9] |
Mandatory Personal Protective Equipment (PPE)
Given the compound's reactivity and toxicity, a comprehensive PPE strategy is non-negotiable. Each component is selected to mitigate a specific, identified risk.
| PPE Component | Specification | Justification |
| Eye & Face Protection | Chemical safety goggles and a face shield.[2][5] | Protects against splashes of the solid material and potential gas release. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or other chemically resistant gloves, inspected before use.[2][5] | Prevents skin contact. Proper glove removal technique (without touching the outer surface) must be used to avoid contamination.[5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask for solids, or a respirator with appropriate cartridges for vapors/gases if dust formation is significant or heating occurs).[5][6] | Prevents inhalation of harmful dust particles. Work should always be conducted in a certified chemical fume hood.[6] |
| Body Protection | Lab coat and appropriate protective clothing to prevent skin exposure.[6] | Provides a barrier against accidental spills and contamination of personal clothing. |
Disposal Decision Workflow
The proper disposal path depends on the nature and quantity of the waste. This workflow provides a clear, logical progression from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Experimental Protocols for Safe Disposal
Protocol 1: Managing Small Laboratory Spills (Solid)
This protocol is designed for minor spills of solid material on a laboratory bench or within a fume hood. The primary objective is to contain and collect the material without creating dust or introducing water.
Methodology:
-
Evacuate & Ventilate: Ensure the spill area is well-ventilated, preferably within a chemical fume hood. Alert others in the immediate vicinity.
-
Don PPE: Wear the full, mandatory PPE as detailed in Section 2.
-
Contain the Spill: Cover the spill with a dry, inert material such as sand, earth, or vermiculite.[3] DO NOT USE WATER .[2][5]
-
Collect the Material: Using non-sparking tools, carefully sweep up the mixture of absorbent and chemical.[3] Avoid any actions that could generate dust.[2]
-
Package for Disposal: Place the collected material into a clearly labeled, sealable, and compatible container (e.g., a high-density polyethylene drum). Label it as "Hazardous Waste: this compound".
-
Decontaminate: Wipe the spill area with a cloth dampened with an appropriate organic solvent (e.g., acetone or ethanol), followed by a soap and water wash. All cleaning materials must be collected and disposed of as hazardous waste.
-
Final Disposal: Transfer the sealed waste container to your institution's Environmental Health & Safety (EHS) department for collection by a licensed hazardous waste contractor.
Protocol 2: Disposal of Unused or Waste Product (Bulk)
This protocol applies to leftover reagents, reaction byproducts, or heavily contaminated materials. The only EPA-recommended disposal method for chlorinated triazines and related organochlorine compounds is incineration.[10]
Methodology:
-
Consult EHS: Before beginning, consult with your institution's EHS department to understand specific packaging and labeling requirements for chlorinated waste streams.
-
Package Securely: Ensure the chemical is in its original or a compatible, tightly sealed container.[4][5] If transferring, do so in a chemical fume hood using appropriate tools.
-
Label Accurately: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 1973-04-2
-
Hazard identification (e.g., "Toxic," "Corrosive," "Reacts Violently with Water")
-
Date of accumulation
-
-
Store Appropriately: Store the sealed and labeled container in a designated, secure hazardous waste accumulation area. This area must be cool, dry, and away from incompatible materials, particularly water and strong oxidizing agents.[4][5]
-
Arrange for Pickup: Coordinate with your EHS department for the scheduled pickup by a licensed hazardous waste disposal company. This contractor will transport the material to a facility capable of high-temperature incineration with a caustic wet scrubber to neutralize the resulting HCl and nitrogen oxides.[10]
References
- 1. This compound | 1973-04-2 [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 2,4-Dichloro-6-phenyl-1,3,5-triazine | C9H5Cl2N3 | CID 15549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to the Safe Handling of 2,4-Dichloro-6-methyl-1,3,5-triazine
As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities is foundational to discovery. Among these, reactive heterocyclic compounds like 2,4-Dichloro-6-methyl-1,3,5-triazine are valuable building blocks. However, their utility is matched by their potential hazards. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring that your innovative work is conducted with the highest standards of safety and scientific integrity. This is not merely a list of rules, but a framework for understanding and managing risk, empowering you to work confidently and securely.
Immediate Hazard Assessment
This compound is a reactive compound that demands respect. Based on data for the compound and structurally similar dichlorotriazines, the primary hazards include:
-
Corrosivity: It is expected to cause severe skin burns and eye damage.[1]
-
Toxicity: The compound is harmful if swallowed.[1][2][3] Some related compounds are fatal if inhaled.[1]
-
Irritation: It can cause serious eye and skin irritation, as well as respiratory tract irritation.[2][3][4][5]
-
Sensitization: There is a risk of allergic skin reactions upon repeated contact.[1][4]
Understanding these hazards is the first step in preventing exposure. The procedures outlined below are designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and rigorous operational protocols.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The level of PPE required will depend on the specific task and the potential for exposure.
| Task | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | Chemical safety goggles, face shield, chemical-resistant gloves (double-gloving recommended), lab coat, and a NIOSH-approved respirator. |
| Solution Preparation and Transfers | Chemical safety goggles, face shield, chemical-resistant gloves (double-gloving recommended), and a chemical-resistant apron over a lab coat. |
| Running Reactions and Work-up | Chemical safety goggles, face shield, chemical-resistant gloves (double-gloving recommended), and a chemical-resistant apron over a lab coat. |
A Note on Glove Selection: Always use chemical-resistant gloves. Nitrile gloves are a common and effective choice. Given the corrosive nature of this compound, it is highly recommended to wear two pairs of gloves (double-gloving). Should the outer glove become contaminated, it can be safely removed, leaving the inner glove to provide continuous protection. Always inspect gloves for any signs of degradation or perforation before use.[6][7]
Respiratory Protection: Due to the risk of respiratory irritation and the potential for fatality upon inhalation of related compounds, respiratory protection is crucial, especially when handling the solid material.[1] A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[6] Ensure you have been properly fit-tested for your respirator.
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step methodology is critical for minimizing exposure risks.
Preparation and Weighing
-
Work Area Designation: All work with this compound must be conducted within a certified chemical fume hood.[4] Ensure the sash is at the lowest practical height.
-
Donning PPE: Before handling the chemical, don all required PPE as outlined in the table above.
-
Weighing: When weighing the solid, use a disposable weigh boat. Handle the container with care to avoid generating dust.
-
Aliquotting: If transferring the solid, use a dedicated, clearly labeled spatula.
Solution Preparation and Use
-
Solvent Addition: Add solvent to the solid slowly and carefully to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Transfers: When transferring solutions, use a syringe or cannula. Avoid pouring whenever possible to minimize the risk of spills.
Post-Handling and Decontamination
-
Instrument and Glassware Decontamination: All glassware and equipment that have come into contact with the chemical must be decontaminated. Rinse with an appropriate solvent (e.g., acetone), followed by a thorough wash with soap and water.
-
Work Surface Decontamination: Wipe down the work surface of the fume hood with a suitable solvent, followed by a soap and water solution.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves, followed by the face shield and goggles. Then, remove the lab coat or apron, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency and Disposal Plans
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if the spill is large or you feel it is unsafe to manage.
-
Don Appropriate PPE: Before attempting to clean a spill, don the appropriate PPE, including respiratory protection.
-
Containment: For solid spills, carefully sweep up the material and place it in a sealed, labeled container for disposal.[4][6] Avoid creating dust. For liquid spills, use an inert absorbent material to contain the spill.
-
Decontamination: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent and then wash with soap and water.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Place in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office.[4][6] Do not pour any waste down the drain.[4]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
By internalizing these protocols and understanding the rationale behind them, you are not just following safety guidelines but are actively participating in a culture of safety and scientific excellence. Your diligence protects you, your colleagues, and the integrity of your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
